2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIFGVNMNJLYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115027-06-0 | |
| Record name | 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CAS No. 115027-06-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, a key synthetic intermediate in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its applications as a versatile building block in the development of novel therapeutic agents. The information presented is intended to support researchers and scientists in their drug discovery and development endeavors.
Introduction
This compound (CAS No. 115027-06-0) is a halogenated indole derivative that serves as a crucial precursor in the synthesis of a variety of biologically active molecules. The presence of a reactive chloroacetyl group at the 3-position of the 5-fluoroindole scaffold makes it a valuable intermediate for introducing diverse functionalities and constructing complex molecular architectures. Its utility is particularly noted in the synthesis of compounds targeting a range of biological pathways, highlighting its significance in the field of drug discovery.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 115027-06-0 | N/A |
| Molecular Formula | C₁₀H₇ClFNO | N/A |
| Molecular Weight | 211.62 g/mol | N/A |
| Appearance | White powder | [1] |
| Application | Intermediate in drug synthesis | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride.[2] This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds to aromatic rings.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of an indole derivative, which can be adapted for the synthesis of this compound.
Materials:
-
5-Fluoroindole
-
Chloroacetyl chloride
-
A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), or Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂), or 1,2-Dichloroethane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, organic solvents for extraction)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of 5-fluoroindole in an anhydrous aprotic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath (0 °C).
-
Addition of Lewis Acid: The Lewis acid catalyst is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Addition of Acylating Agent: A solution of chloroacetyl chloride in the same anhydrous solvent is added dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: The reaction is allowed to stir at 0 °C for an additional 1-2 hours and then warmed to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst-product complex.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Synthesis Workflow
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of various pharmacologically active compounds. The chloroacetyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular scaffolds.
While specific drugs directly synthesized from this intermediate are not prominently disclosed in publicly available literature, its structural motifs are present in compounds with known biological activities. For instance, indole-based compounds are known to interact with various biological targets, including serotonin receptors and protein kinases. The 5-fluoro substitution can enhance metabolic stability and binding affinity.
Potential Synthetic Applications
References
Technical Guide: Physicochemical Properties of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and analytical protocols for 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone. Due to the limited availability of experimental data for this specific molecule, this guide also furnishes adaptable protocols based on analogous 3-acylindole compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds in drug discovery and development.
Chemical Identity and Properties
This compound is a halogenated derivative of an indole, a common scaffold in medicinal chemistry. The presence of the chloroacetyl group at the 3-position and a fluorine atom at the 5-position of the indole ring is anticipated to significantly influence its chemical reactivity and biological activity.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClFNO | Calculated |
| Molecular Weight | 211.62 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The synthesis of this compound can be achieved through the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride. This method is a common and effective way to introduce an acyl group at the C3 position of the indole ring.
Materials:
-
5-Fluoroindole
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with dry nitrogen or argon gas.
-
Reagent Addition: 5-fluoroindole (1 equivalent) is dissolved in anhydrous dichloromethane and the solution is cooled to 0°C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (1.1 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 5°C.
-
Acylation: Chloroacetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at 0°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of crushed ice, followed by cold water.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To determine the proton environment of the molecule. Expected signals would include those for the indole NH, the aromatic protons on the indole ring, and the methylene protons of the chloroacetyl group.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
General Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
2.2.2. Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing purity.
General Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (for GC-MS) or a mobile phase compatible solvent (for LC-MS).
-
Inject the sample into the GC-MS or LC-MS system.
-
Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS).
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic and purification workflow.
Conclusion
This technical guide provides essential information on the physicochemical properties, synthesis, and analysis of this compound. While specific experimental data for this compound are scarce, the provided protocols for analogous molecules offer a solid starting point for researchers. The methodologies outlined herein are robust and can be adapted to facilitate the production and characterization of this and other novel indole derivatives for further investigation in various scientific disciplines, particularly in the field of medicinal chemistry.
A Technical Guide to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone: Synthesis, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, proposes a detailed experimental protocol for its synthesis, and discusses its potential biological significance within the broader context of indole-based compounds.
Quantitative Data Summary
The precise experimental data for this compound is not widely published. However, its key molecular properties can be calculated and compared with structurally similar analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₇ClFNO | 211.62 (Calculated) | Not available |
| 2-chloro-1-(1H-indol-3-yl)ethanone | C₁₀H₈ClNO | 193.63 | 28755-03-5[1] |
| 2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone | C₁₂H₁₂ClNO₂ | 237.68 | Not available[2] |
| 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone | C₁₁H₁₀ClNO | 207.66 | 17716-91-5[3] |
| 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone | C₁₀H₇Cl₂NO | 228.075 | 38693-11-7[4] |
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a reliable synthetic route can be proposed based on established methods for analogous compounds, particularly the Friedel-Crafts acylation of indole derivatives.[5]
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of 3-chloroacetylindole.[5]
Reaction: Friedel-Crafts Acylation
Starting Material: 5-Fluoroindole
Reagent: Chloroacetyl chloride
Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃) or diethylaluminum chloride (Et₂AlCl).
Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Procedure:
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoroindole (1 equivalent) in the chosen dry solvent under an inert nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Lewis Acid: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to the stirred solution. Maintain the temperature at 0°C.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.1 equivalents) in the same dry solvent dropwise to the reaction mixture over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Visualizations
Synthetic Workflow
References
Technical Guide: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a halogenated indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive overview of the available technical information regarding the structure, synthesis, and potential biological significance of this compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates information on its constituent parts and analogous compounds to provide a foundational resource.
Chemical Structure and Properties
The chemical structure of this compound consists of a 5-fluoroindole core acylated at the 3-position with a chloroacetyl group.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₇ClFNO | Calculated |
| Molecular Weight | 211.62 g/mol | Calculated |
| CAS Number | Not available | - |
Table 2: Physicochemical Data (Predicted and from Analogues)
| Property | This compound | 2-chloro-1-(1H-indol-3-yl)ethanone | Source (Analogue) |
| Melting Point | Data not available | 212-214 °C | [1] |
| Boiling Point | Data not available | 379.1 °C at 760 mmHg | [2] |
| Density | Data not available | 1.337 g/cm³ | [2] |
| Flash Point | Data not available | 183 °C | [2] |
| Solubility | Data not available | Soluble in DMSO | [1] |
| Spectroscopic Data | 1H NMR data exists but is not publicly accessible | Data available | [3] |
Experimental Protocols: Synthesis
The primary route for the synthesis of this compound is anticipated to be the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride. While a specific protocol for this exact reaction is not detailed in the available literature, the following procedure is adapted from established methods for the acylation of indoles.
3.1. Synthesis of this compound via Friedel-Crafts Acylation
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
5-Fluoroindole
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Addition of 5-Fluoroindole: Dissolve 5-fluoroindole (1.0 equivalent) in anhydrous carbon disulfide and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid. Stir vigorously until the complex decomposes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Table 3: Properties of Starting Material: 5-Fluoroindole
| Property | Value | Source |
| CAS Number | 399-52-0 | |
| Molecular Formula | C₈H₆FN | |
| Molecular Weight | 135.14 g/mol | |
| Melting Point | 45-48 °C | |
| Appearance | White to pale yellow powder | - |
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the structural motifs present in the molecule, namely the α-haloketone and the fluorinated indole, are found in compounds with a wide range of biological activities.
4.1. α-Haloketones as Enzyme Inhibitors
α-Haloketones are known to be reactive electrophiles that can covalently modify nucleophilic residues (such as cysteine, histidine, or serine) in the active sites of enzymes, leading to irreversible inhibition.[4] This mechanism is particularly relevant for enzymes such as proteases and kinases.
4.2. Indole Derivatives in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Fluorinated indoles, in particular, have been investigated for their potential as cytotoxic agents and enzyme inhibitors. For instance, 5-fluoroindole-3-acetic acid has been shown to be a prodrug that, upon activation by peroxidases, exhibits potent cytotoxic activity in tumor cell lines.[5]
4.3. Hypothesized Signaling Pathway Involvement
Given the potential for α-haloketones to act as irreversible enzyme inhibitors, this compound could potentially target a variety of signaling pathways depending on the specific enzyme it inhibits. A hypothetical mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling pathway.
References
- 1. 28755-03-5 CAS MSDS (Ethanone, 2-chloro-1-(3-indolyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-chloro-1-(1H-indol-3-yl)ethanone | 28755-03-5 [chemnet.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone: A Review of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge regarding the biological activity of the chemical compound 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone. Despite its availability from various chemical suppliers as a potential building block in synthetic chemistry, a comprehensive review of publicly accessible scientific literature and databases reveals a significant absence of data on its biological effects. This document outlines the known chemical properties of the compound and highlights the current void in our understanding of its pharmacological or toxicological profile.
Chemical Identity and Properties
This compound is a halogenated indole derivative. The presence of the indole nucleus, a privileged scaffold in medicinal chemistry, suggests potential for biological activity. The fluorination at the 5-position and the chloroacetyl group at the 3-position are common modifications used to modulate the physicochemical and pharmacological properties of indole-based compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClFNO | Chemical Supplier Catalogs |
| Molecular Weight | 211.62 g/mol | Chemical Supplier Catalogs |
| Appearance | Reported as a solid (powder/crystals) | Chemical Supplier Catalogs |
| Purity | Typically >95% (as per supplier specifications) | Chemical Supplier Catalogs |
Review of Biological Activity
A thorough and systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, was conducted to identify any studies pertaining to the biological activity of this compound. The search terms included the compound name, its chemical formula, and various combinations with terms such as "biological activity," "pharmacology," "toxicology," "mechanism of action," and "in vitro/in vivo studies."
Potential Areas of Investigation: A Forward Look
Given the structural features of this compound, several avenues for future research could be envisioned. The indole core is a key component of many biologically active molecules, including neurotransmitters (e.g., serotonin), alkaloids, and a wide array of synthetic drugs with anticancer, anti-inflammatory, and antimicrobial properties. The α-haloketone moiety is a reactive electrophile that can potentially act as a covalent inhibitor of various enzymes.
Below is a generalized workflow for the initial biological screening of a novel chemical entity like this compound.
Conclusion
At present, this compound remains a chemical entity with uncharacterized biological activity. While its structure suggests potential for interaction with biological systems, there is a clear lack of empirical data to support any specific pharmacological application. This guide serves to inform the scientific community of this knowledge gap and to propose a structured approach for any future investigation into the biological properties of this and related compounds. Researchers undertaking studies on this molecule will be charting new territory and their findings will be of significant value to the fields of medicinal chemistry and drug discovery.
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a halogenated indole derivative that holds potential as a versatile intermediate in synthetic organic chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of a fluorine atom at the 5-position and a reactive chloroacetyl group at the 3-position makes this molecule a valuable building block for the synthesis of more complex heterocyclic systems and potential therapeutic agents. This technical guide provides a review of the available scientific literature on the synthesis and characterization of this compound.
Synthesis
The primary synthetic route to this compound is the Friedel-Crafts acylation of 5-fluoro-1H-indole. This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the electron-rich C3 position of the indole ring.
Experimental Protocols
While a specific detailed protocol for the synthesis of this compound is not extensively documented in the available literature, a general procedure for the Friedel-Crafts acylation of indoles can be adapted. The following is a representative protocol based on the synthesis of analogous 3-chloroacetylindoles.
General Procedure for Friedel-Crafts Acylation of 5-fluoro-1H-indole:
-
Reaction Setup: To a solution of 5-fluoro-1H-indole in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) is added portion-wise at a reduced temperature (typically 0 °C to -10 °C).
-
Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the stirred reaction mixture, maintaining the reduced temperature.
-
Reaction Progression: The reaction is stirred at low temperature for a specified period and may be allowed to warm to room temperature to ensure completion. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure this compound.
Physicochemical and Spectroscopic Data
Limited quantitative data for this compound is available in the public domain. The following table summarizes the known spectroscopic information.
| Data Type | Value | Reference |
| ¹H NMR | Spectrum available (DMSO-d₆) | [1] |
¹H NMR Spectral Data Interpretation: A publicly available ¹H NMR spectrum of this compound in DMSO-d₆ provides key structural information.[1] The spectrum would be expected to show characteristic signals for the indole ring protons, with coupling patterns influenced by the 5-fluoro substituent, as well as a singlet for the methylene protons of the chloroacetyl group.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily centered around the electrophilic chloroacetyl group. The α-chloro ketone moiety is a versatile functional group that can participate in various nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 3-position of the indole ring, making it a valuable intermediate for the synthesis of diverse chemical libraries.
Potential applications of this compound as a synthetic intermediate include:
-
Synthesis of Heterocyclic Compounds: The chloroacetyl group can be used to construct various heterocyclic rings fused to or substituted on the indole core.
-
Medicinal Chemistry: As a building block for the synthesis of potential drug candidates. The fluorinated indole motif is of interest in medicinal chemistry due to the often-favorable effects of fluorine on metabolic stability and binding affinity.[2]
-
Material Science: As a precursor for the synthesis of functional organic materials.
Biological Activity
While the direct biological activity of this compound has not been extensively reported, related fluorinated indole and chloroacetyl-containing compounds have shown a range of biological activities, including anticancer and antimicrobial properties.[2] The presence of the reactive chloroacetyl group suggests that the compound could act as a covalent inhibitor of biological targets. Further research is needed to explore the specific biological profile of this molecule.
Conclusion
References
"discovery and history of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone"
An In-Depth Technical Guide on the Discovery and History of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
Introduction
Historical Context: The Rise of Indole Chemistry
The story of indole chemistry is intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] He later proposed its chemical structure in 1869.[1] The late 19th and early 20th centuries saw the development of foundational synthetic methods that are still in use today.
One of the most significant breakthroughs was the Fischer indole synthesis , developed in 1883 by Emil Fischer.[2][3] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, remains a versatile and widely used method for preparing substituted indoles.[2][4] Another pivotal method, the Leimgruber–Batcho indole synthesis , was disclosed in a patent in 1976 and has become particularly popular in the pharmaceutical industry for its high yields and ability to produce specifically substituted indoles.[1] These seminal discoveries laid the groundwork for the synthesis of a virtually limitless number of indole derivatives, including fluorinated and acylated variants.
Synthetic Pathways to this compound
The synthesis of the target compound can be logically dissected into two primary stages: the formation of the 5-fluoro-1H-indole core and the subsequent introduction of the 2-chloroacetyl group at the 3-position.
Synthesis of the 5-Fluoro-1H-indole Scaffold
The incorporation of fluorine into drug molecules is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Several methods have been reported for the synthesis of 5-fluoroindole.
One common approach involves the reductive cyclization of a nitro-aromatic precursor. For instance, 5-fluoroindole can be prepared from 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] Another established route is the Sandmeyer-type cyclization of substituted isonitroacetanilides in the presence of a strong acid like concentrated sulfuric acid.[6]
Table 1: Selected Synthetic Methods for 5-Fluoroindole and Related Precursors
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile | 10% Pd/C, H₂, Anhydrous Ethanol, rt | 5-Fluoroindole | 81% | [5] |
| 5-Fluoro-2-indolinone | Pinacol borane, Y[N(SiMe₃)₂]₃, Toluene, 120°C, 36h | 5-Fluoroindole | 92% | [5] |
| 4-Fluoroaniline | Chloral hydrate, Hydroxylamine HCl, Na₂SO₄; then conc. H₂SO₄ | 5-Fluoro-1H-indole-2,3-dione | 77% (over 2 steps) | [6] |
Introduction of the 2-Chloroacetyl Group: Friedel-Crafts Acylation
With the 5-fluoro-1H-indole core in hand, the next critical step is the introduction of the 2-chloroacetyl side chain. The preferred site for electrophilic substitution on the indole ring is the C3 position, due to the superior stability of the resulting cationic intermediate.[4] The most direct method for this transformation is the Friedel-Crafts acylation , a reaction first reported by Charles Friedel and James Crafts in 1877.[7]
This reaction typically involves treating the indole with an acylating agent, such as chloroacetyl chloride or chloroacetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂).[7][8] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that then attacks the electron-rich indole ring.[9] In recent years, organocatalytic methods have also been developed, using catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to achieve C3 acylation under milder conditions.[10]
Table 2: Conditions for Friedel-Crafts Acylation of Indoles
| Indole Substrate | Acylating Agent | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Indole | Benzoyl Chloride | DBN | CH₂Cl₂, rt, 4h | 3-Benzoylindole | 88% | [10] |
| Indole | Acyl Chlorides | Dialkylaluminum Chloride | Not specified | 3-Acylindole | General Method | [8] |
| 3-Hydroxyacetophenone | Sulfuryl Chloride | Methanol, Ethyl acetate/DCM, rt, 1h | 2-Chloro-1-(3-hydroxyphenyl)ethanone | 95% | [11] |
Experimental Protocols
The following are detailed, representative protocols for the key synthetic steps, based on established methodologies.
Protocol 1: Synthesis of 5-Fluoroindole via Reductive Cyclization[6]
-
To a round-bottom flask under a nitrogen atmosphere, add 10% Palladium on carbon (110 mg).
-
Add a solution of 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL).
-
Degas the mixture and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
-
Monitor the reaction for completion by ¹⁹F NMR.
-
Once complete, replace the hydrogen atmosphere with nitrogen.
-
Quench any unreacted Pd/C by adding chloroform (CHCl₃).
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the layers and back-extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid.
Protocol 2: Friedel-Crafts Acylation of 5-Fluoroindole (Proposed)
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 50 mL) and aluminum chloride (AlCl₃) (1.2 eq).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Stir the mixture at 0°C for 15-20 minutes.
-
Add a solution of 5-fluoroindole (1.0 eq) in anhydrous DCM (20 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield this compound.
Visualizing the Synthetic Workflow
The logical flow from starting materials to the final product is a critical aspect of synthetic chemistry.
Caption: Proposed synthetic workflow for this compound.
Biological and Pharmaceutical Context
While specific biological data for this compound is not publicly documented, the structural motifs present suggest potential applications. The α-haloketone functionality makes it a versatile intermediate for further chemical modifications, such as the synthesis of various heterocyclic systems. Chlorinated acetophenones are widely used as intermediates in the manufacturing of active pharmaceutical ingredients.[11]
Furthermore, indole derivatives possessing halogen substitutions and various side chains at the C3 position have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiproliferative effects.[12][13] For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[12] Therefore, it is plausible that this compound could serve as a key building block in the development of novel therapeutic agents.
Conclusion
The history of this compound is not one of a singular, celebrated discovery but rather a logical outcome of over a century of advancements in organic chemistry. Its existence is predicated on the foundational work of pioneers like Baeyer and Fischer, who first unlocked the chemistry of the indole nucleus. The synthesis of this specific molecule relies on robust and well-established reactions, primarily the formation of a fluorinated indole core followed by a regioselective Friedel-Crafts acylation. As a versatile chemical intermediate, it holds potential for the synthesis of more complex molecules with valuable biological properties, continuing the long and fruitful legacy of indole in the field of drug discovery.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Navigating the Unknown: A Technical Safety and Hazard Guide for 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the potential safety and hazard considerations for the research chemical 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone. It is imperative to note that, as of the date of this document, a specific Safety Data Sheet (SDS) or comprehensive toxicological profile for this compound is not publicly available. Consequently, this molecule must be treated as a substance of unknown toxicity, and all handling procedures should reflect a high degree of caution.
The information herein is compiled from an analysis of its constituent functional groups—a 5-fluoroindole nucleus and an α-chloro ketone moiety—and established protocols for handling uncharacterized chemical compounds.
Executive Hazard Summary: An Uncharacterized Compound
Given the absence of empirical data, a conservative approach to safety is mandatory. The primary directive is to prevent all routes of exposure: inhalation, dermal contact, and ingestion. The toxicological properties of this compound have not been determined. However, analysis of its structural components suggests potential for significant biological activity and associated hazards.
Key Anticipated Hazards:
-
High Potency/Toxicity: As a novel, uncharacterized substance, it should be assumed to be highly potent and toxic.
-
Irritation: The 5-fluoroindole scaffold, present in related compounds, is associated with skin and eye irritation. [1]* Alkylation Potential: α-chloro ketones are reactive electrophiles and can act as alkylating agents, potentially reacting with biological nucleophiles such as DNA and proteins. This raises concerns for mutagenicity and cytotoxicity.
-
Respiratory Irritation: Many fine chemical powders can cause respiratory irritation. [1]
Prudent Handling and Personal Protective Equipment (PPE)
All operations involving this compound should be conducted within a certified chemical fume hood or other suitable containment. A designated and clearly labeled area should be established for its use.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), inspected before use. Consider double-gloving. | To prevent dermal absorption, a likely route of exposure. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield if a splash hazard exists. | To protect against accidental splashes of solutions or contact with airborne powder. |
| Body Protection | A lab coat, buttoned, with tight-fitting cuffs. Consider a disposable gown for larger quantities. | To prevent contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator is the minimum for handling solids. For volatile solutions or potential aerosol generation, a higher level of protection (e.g., a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator - PAPR) is recommended. | To prevent inhalation of the compound, which could be a primary exposure route for potent substances. |
Workflow for Handling Uncharacterized Compounds
The following diagram outlines the necessary steps for safely handling this compound.
Hazard Analysis Based on Chemical Structure
The potential hazards of this compound can be inferred from its functional groups.
5-Fluoroindole Moiety
The indole ring is a common scaffold in biologically active molecules. The addition of a fluorine atom can significantly alter its metabolic stability and biological activity.
-
Related Compound Toxicity: The parent compound, 5-fluoroindole, is classified as causing skin and eye irritation, and may cause respiratory irritation. [1]Another related compound, 5-fluoro-1,3-dihydro-2H-indol-2-one, is noted as being toxic if swallowed. [2]Studies on 5-fluoroindole-3-acetic acid have demonstrated potent cytotoxicity in various cell lines after enzymatic activation. [3]This suggests that the 5-fluoroindole core can be associated with significant biological effects.
α-Chloro Ketone Moiety
α-haloketones are a class of reactive organic compounds.
-
Reactivity: The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. This makes α-chloro ketones reactive towards biological nucleophiles such as the thiol groups in cysteine residues of proteins and the nitrogen atoms in DNA bases.
-
Synthetic Precursors: α-chloro ketones are utilized as key building blocks in the synthesis of various pharmaceuticals, including HIV protease inhibitors. [4][5][6]Their utility stems from their reactivity.
-
General Hazards: While specific toxicity data for this functional group in this context is unavailable, the general reactivity warrants caution. Halogenated hydrocarbons can exhibit anesthetic effects and may have adverse effects on the liver and kidneys. [7]
Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
Table 2: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the affected individual to fresh air immediately. Seek medical attention. If breathing is difficult, trained personnel may administer oxygen. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste containing this compound, including contaminated PPE and glassware, must be treated as hazardous waste and disposed of in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash.
Conclusion
The handling of this compound demands a rigorous and cautious approach due to the lack of specific safety and toxicological data. Researchers and laboratory personnel must adhere to the principles of handling uncharacterized, potentially potent compounds. This includes the consistent use of appropriate engineering controls and personal protective equipment, as well as a thorough understanding of the potential hazards inferred from its chemical structure. All work should be planned to minimize the quantity of material used and the potential for exposure.
References
- 1. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
The Latent Therapeutic Potential of 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone: A Technical Guide for Medicinal Chemists
An In-Depth Exploration of a Versatile Scaffold for Drug Discovery
Abstract
This technical guide delves into the prospective applications of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone in the field of medicinal chemistry. While direct therapeutic applications of this specific molecule are not yet extensively documented in publicly available literature, its structural motifs—a fluorinated indole core and a reactive α-chloro ketone—position it as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. By examining the known reactivity of the 3-chloroacetylindole scaffold and the biological significance of fluorinated indole-containing compounds, this paper aims to provide a forward-looking perspective on its potential as a precursor for a new generation of targeted therapies. We will explore potential synthetic pathways, hypothesize therapeutic targets, and provide illustrative experimental protocols and data presentation formats to guide future research and development efforts.
Introduction: The Promise of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the indole ring, often enhancing metabolic stability, binding affinity, and bioavailability. Furthermore, the 3-acylindole moiety is a common feature in bioactive molecules. The presence of a reactive chloromethyl ketone group at this position in This compound provides a chemical handle for a multitude of synthetic transformations, making it an attractive starting material for the construction of diverse chemical libraries.
This guide will serve as a roadmap for researchers, scientists, and drug development professionals, outlining the untapped potential of this compound and providing a framework for its exploration in the synthesis of novel drug candidates.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is sparse, its properties can be inferred from related compounds. The fluorination is expected to increase its lipophilicity and alter its electronic properties.
Synthesis: The synthesis of the parent compound, 2-chloro-1-(1H-indol-3-yl)ethanone, is well-established. A common route for the synthesis of the title compound involves the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride.
Potential Synthetic Transformations and Applications
The primary utility of this compound in medicinal chemistry lies in the high reactivity of the α-chloro ketone moiety. This functional group is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. This reactivity opens the door to the synthesis of a vast array of derivatives with potential therapeutic applications.
Synthesis of Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors. By reacting this compound with various nitrogen-containing heterocycles (e.g., aminopyrimidines, aminopyrazoles), it is possible to construct compounds that can target the ATP-binding site of various kinases. For instance, Janus Kinase (JAK) inhibitors often feature heterocyclic cores.
Development of Anticancer Agents
The 5-fluoro-2-oxindole scaffold is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers. While not a direct derivative, the structural similarity suggests that derivatives of this compound could be explored as precursors to novel anticancer agents. For example, reaction with nucleophiles to form complex heterocyclic systems is a common strategy in the development of new oncology drug candidates.
Exploration as Antiviral Agents
Indole derivatives have also shown promise as antiviral agents. The reactive chloroacetyl group can be used to covalently modify viral enzymes or proteins. Alternatively, it can serve as a linker to attach the indole core to other pharmacophores known to possess antiviral activity.
Data Presentation: A Framework for Future Studies
As specific derivatives of this compound are synthesized and tested, systematic data collection and presentation will be crucial. The following table provides a template for summarizing key quantitative data for newly synthesized compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Solubility (µg/mL) |
| CFIE-PYR-001 | JAK2 | (Hypothetical) 50 | HEL | (Hypothetical) 0.5 | (Hypothetical) 25 |
| CFIE-PYR-002 | EGFR | (Hypothetical) 120 | A549 | (Hypothetical) 1.2 | (Hypothetical) 15 |
| CFIE-THZ-001 | VEGFR2 | (Hypothetical) 80 | HUVEC | (Hypothetical) 0.8 | (Hypothetical) 30 |
Note: The data presented in this table is purely illustrative to provide a template for future experimental results. No public data is currently available for derivatives of this compound.
Experimental Protocols: Foundational Methodologies
The following sections provide generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.
General Procedure for Nucleophilic Substitution
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added the desired nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Kinase Inhibition Assay Protocol
Kinase activity can be determined using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence. A typical protocol would involve incubating the target kinase with a specific substrate and ATP in the presence of varying concentrations of the test compound. The reaction is allowed to proceed for a set time at a controlled temperature, after which a detection reagent is added to measure the extent of substrate phosphorylation. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Visualizing Pathways and Workflows
Graphical representations are essential for conveying complex information in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate a potential synthetic workflow and a hypothetical signaling pathway that could be targeted by derivatives of this compound.
Caption: Synthetic workflow for generating kinase inhibitors.
Caption: Potential inhibition of a receptor tyrosine kinase pathway.
Conclusion and Future Directions
While this compound remains a relatively unexplored entity in medicinal chemistry literature, its chemical architecture strongly suggests significant potential as a versatile starting material for the synthesis of novel therapeutic agents. The combination of a fluorinated indole core and a reactive electrophilic handle provides a powerful platform for generating diverse libraries of compounds for biological screening. Future research should focus on the systematic exploration of its reactivity with a wide range of nucleophiles to generate novel heterocyclic systems. Subsequent screening of these compounds against various biological targets, particularly protein kinases implicated in cancer and inflammatory diseases, could unveil new lead compounds for drug development. The frameworks and methodologies presented in this guide offer a starting point for unlocking the full therapeutic potential of this promising, yet underutilized, chemical scaffold.
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged heterocyclic motif, stands as a cornerstone in medicinal chemistry and drug discovery. Its inherent versatility and presence in a multitude of biologically active natural products and synthetic compounds have cemented its importance in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of indole derivatives, encompassing their diverse properties, detailed experimental methodologies for their synthesis and evaluation, and a visual representation of their engagement with key biological pathways.
Core Properties and Therapeutic Potential of Indole Derivatives
Indole derivatives exhibit a remarkable breadth of biological activities, a testament to the scaffold's ability to interact with a wide array of biological targets. The electronic properties of the indole ring, characterized by its π-electron-rich system, facilitate a range of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to enzymes and receptors.
Anticancer Activity
A significant area of research has focused on the anticancer properties of indole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Chalcone-indole hybrid | Various | 0.22 - 1.80 | Tubulin polymerization inhibition |
| Quinoline-indole hybrid | Various | 0.002 - 0.011 | Tubulin polymerization inhibition (colchicine binding site) |
| Benzimidazole-indole hybrid | Various | 0.05 | Tubulin polymerization inhibition |
| Indole-vinyl sulfone | Various | - | Tubulin inhibition |
| Indole-thiophene complex | MDA-MB-231 (Breast) | 13 - 19 | - |
| Ursolic acid-indole conjugate (5f) | SMMC-7721 (Hepatocarcinoma) | 0.56 | Topoisomerase IIα inhibition |
| Ursolic acid-indole conjugate (5f) | HepG2 (Hepatocarcinoma) | 0.91 | Topoisomerase IIα inhibition |
| Indole-based sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | - |
| Indole-based sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | - |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action can include disruption of microbial membranes, inhibition of essential enzymes, and interference with biofilm formation.
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 |
| Ciprofloxacin-indole hybrid (8b) | S. aureus CMCC 25923 | 0.0625 |
| Ciprofloxacin-indole hybrids | Gram-positive and Gram-negative bacteria | 0.25 - 32 |
| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 |
| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 |
| 6-bromoindole | Extensively drug-resistant Acinetobacter baumannii | 64 |
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in scientific research. This section provides detailed protocols for key experiments commonly employed in the synthesis and biological evaluation of indole derivatives.
Synthesis: The Fischer Indole Synthesis of 2-Phenylindole
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1] This protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[2][3][4][5]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add glacial acetic acid to the solution.
-
Slowly add phenylhydrazine (1 equivalent) to the mixture with continuous stirring.
-
Heat the reaction mixture gently for 10-15 minutes.
-
Cool the mixture in an ice bath to induce crystallization of the phenylhydrazone.
-
Collect the precipitate by filtration, wash with cold dilute hydrochloric acid, followed by cold ethanol.
-
Dry the product to obtain acetophenone phenylhydrazone.
Step 2: Cyclization to 2-Phenylindole
-
Place the dried acetophenone phenylhydrazone in a beaker.
-
Carefully add a mixture of polyphosphoric acid or a mixture of sulfuric and phosphoric acid.[2]
-
Heat the mixture in a water bath at 100-120°C for 20-30 minutes with constant stirring.
-
Pour the hot reaction mixture into a beaker of cold water.
-
Collect the precipitated crude 2-phenylindole by filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Biological Evaluation: In Vitro Tubulin Polymerization Assay
This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key target for anticancer drugs. The polymerization of tubulin is monitored by measuring the increase in turbidity at 340 nm using a spectrophotometer.[6][7][8][9]
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test indole derivative (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Negative control (DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin polymerization buffer and keep it on ice.
-
Prepare a stock solution of the test indole derivative and controls in DMSO.
-
On ice, prepare the reaction mixture in the microplate wells. For a 100 µL final volume:
-
Add the appropriate volume of General Tubulin Buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10%.
-
Add the test compound or control to the desired final concentration (ensure the final DMSO concentration is low, typically ≤1%).
-
-
Initiate the polymerization by adding the purified tubulin to a final concentration of 3-4 mg/mL.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Biological Evaluation: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the anti-inflammatory activity of new compounds.[10][11][12][13]
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
Materials:
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test indole derivative (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Test compound groups (various doses), and Reference drug group.
-
Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.
-
Administer the vehicle, test compound, or reference drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which receives saline).
-
Measure the paw volume (Vt) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the paw edema as the increase in paw volume (Vt - V₀).
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
Visualization of Pathways and Workflows
Understanding the molecular mechanisms and the process of discovery is facilitated by clear visual representations. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by indole derivatives and a typical workflow for their discovery and development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Preparation of 2-phenylindole | PDF [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. studylib.net [studylib.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abscience.com.tw [abscience.com.tw]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocol for the Purification of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone by Column Chromatography
Authored for: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients. Column chromatography is a standard and effective method for the purification of this and similar indole derivatives from crude reaction mixtures. This document provides a comprehensive protocol for the purification of this compound using normal-phase column chromatography on silica gel. The principles outlined herein are based on established methods for the purification of 3-acylindoles and related heterocyclic compounds.
Data Presentation
The successful purification of this compound relies on the optimization of several chromatographic parameters. The following table summarizes typical parameters and expected outcomes for the purification of this compound and structurally related indole derivatives. These values should serve as a starting point for methods development.
| Parameter | Typical Value / Range | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Adsorbent for separation based on polarity. |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Eluent to carry the sample through the stationary phase. |
| Gradient | Isocratic or Step-Gradient (e.g., 5% to 30% Ethyl Acetate in Hexane) | To effectively separate compounds with different polarities. |
| TLC Rf of Target | 0.2 - 0.4 (in elution solvent) | To determine the optimal mobile phase composition. |
| Sample Loading | Dry loading or minimal solvent wet loading | To ensure a concentrated band at the start of the separation. |
| Expected Yield | 75-90% | The anticipated recovery of the pure compound. |
| Expected Purity | >95% (by HPLC or NMR) | The desired purity of the final product. |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography; 230-400 mesh for flash chromatography)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Iodine chamber or other staining reagents (e.g., p-anisaldehyde)
-
Collection tubes or flasks
-
Rotary evaporator
Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare TLC Chambers: Add a small amount of various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) to different TLC chambers and allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate.
-
Visualize the Spots: Remove the plate and visualize the separated components under a UV lamp (254 nm). Indole compounds are typically UV-active and will appear as dark spots.[1] Further visualization can be achieved using an iodine chamber or a suitable staining agent.
-
Select the Solvent System: The ideal solvent system is one that provides good separation between the target compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.
Column Preparation (Wet Packing Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand over the plug.
-
Prepare Silica Slurry: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 95:5 hexane/ethyl acetate).
-
Pack the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Settle the Packing: Open the stopcock to allow the solvent to drain, which helps in settling the silica gel into a uniform bed. Crucially, do not let the solvent level drop below the top of the silica bed at any point.
-
Add Sand: Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
Sample Loading
For optimal separation, the crude sample should be applied to the column in a concentrated band.
-
Wet Loading (for soluble samples): Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading (for less soluble samples): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting the eluting solvent (eluate) in fractions (e.g., 10-20 mL per fraction).
-
Gradient Elution (if necessary): If a single solvent system does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise manner (e.g., starting with 5% ethyl acetate, then moving to 10%, 15%, etc.) or as a continuous gradient if using an automated system.
-
Monitor Fractions: Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product. Spot a small amount from each fraction on a TLC plate and develop it in the optimized solvent system.
Isolation of the Pure Compound
-
Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain only the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Final Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
Visualization of Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Note: 1H NMR Characterization of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and 1H NMR characterization of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol outlines a robust synthetic method via Friedel-Crafts acylation and a comprehensive procedure for acquiring and interpreting the 1H NMR spectrum. This guide is intended to assist researchers in confirming the structure and purity of the synthesized compound, ensuring the quality of starting materials for further drug development.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of the reactive chloroacetyl group at the 3-position of the indole ring, combined with the fluorine substitution at the 5-position, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antiviral agents. Accurate characterization of this intermediate is crucial for the successful synthesis of target drug candidates. 1H NMR spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of organic molecules. This application note presents a detailed methodology for the synthesis and subsequent 1H NMR analysis of this compound.
Synthesis of this compound
A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
5-Fluoroindole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add chloroacetyl chloride (1.05 equivalents).
-
Stir the mixture for 15-20 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of 5-fluoroindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Synthetic workflow for this compound.
1H NMR Characterization
Experimental Protocol: 1H NMR Spectroscopy
Instrumentation:
-
500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 12 ppm)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. The chemical shifts are influenced by the electron-withdrawing nature of the fluoro and chloroacetyl groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | 8.5 - 9.5 | br s | - | 1H |
| H-2 | 8.2 - 8.4 | d | ~3.0 | 1H |
| H-4 | 7.8 - 8.0 | dd | J = ~9.0, ~2.5 | 1H |
| H-7 | 7.3 - 7.5 | dd | J = ~9.0, ~4.5 | 1H |
| H-6 | 7.0 - 7.2 | td | J = ~9.0, ~2.5 | 1H |
| -CH₂Cl | 4.6 - 4.8 | s | - | 2H |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.
Caption: Structure of this compound.
Data Interpretation
-
Indole NH (H-1): A broad singlet is expected in the downfield region (8.5 - 9.5 ppm) due to the acidic nature of the N-H proton.
-
Indole H-2: This proton, adjacent to the nitrogen and the carbonyl-substituted carbon, is expected to appear as a doublet downfield (8.2 - 8.4 ppm) due to coupling with the N-H proton.
-
Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring of the indole nucleus will exhibit characteristic splitting patterns. H-4 will be a doublet of doublets due to coupling with H-6 (meta) and the fluorine atom. H-7 will also be a doublet of doublets due to coupling with H-6 (ortho) and the fluorine atom. H-6 will appear as a triplet of doublets due to coupling with H-7 (ortho), H-4 (meta), and the fluorine atom.
-
Chloromethyl Protons (-CH₂Cl): A sharp singlet is expected for the two protons of the chloromethyl group in the region of 4.6 - 4.8 ppm.
Conclusion
This application note provides a comprehensive guide for the synthesis and 1H NMR characterization of this compound. The detailed protocols and predicted spectral data will aid researchers in the efficient and accurate preparation and identification of this important synthetic intermediate. Adherence to these protocols will ensure the production of high-quality material, which is essential for the advancement of drug discovery and development programs.
Application Notes and Protocols for 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone as a key chemical intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors. The protocols focus on the synthesis of 2-aminothiazole derivatives, a scaffold known for its therapeutic potential.
Introduction
This compound is a versatile bifunctional molecule containing a reactive α-chloroketone moiety and a fluorinated indole core. The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds. The α-chloroketone functionality makes it an excellent electrophile for reactions with various nucleophiles to construct diverse heterocyclic systems. A primary application of this intermediate is in the Hantzsch thiazole synthesis, leading to the formation of 2-amino-4-(5-fluoro-1H-indol-3-yl)thiazole derivatives, which are potent inhibitors of various kinases, including Glycogen Synthase Kinase 3 (GSK-3).
Application: Synthesis of 2-Amino-4-(5-fluoro-1H-indol-3-yl)thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient one-pot reaction for the formation of a thiazole ring from an α-haloketone and a thioamide-containing reactant, such as thiourea or substituted thioureas. This reaction provides a straightforward route to a variety of 2-aminothiazole derivatives.
A general workflow for the synthesis of these derivatives is depicted below:
Caption: Synthetic workflow for 2-aminothiazole derivatives.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-4-(5-fluoro-1H-indol-3-yl)thiazole derivatives.
Materials:
-
This compound
-
Thiourea or a substituted thiourea (e.g., N-phenylthiourea, N-methylthiourea)
-
Absolute Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per mmol of the ketone).
-
Add the thiourea or substituted thiourea (1.1-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-(5-fluoro-1H-indol-3-yl)thiazole derivative.
Representative Data
The following table summarizes representative reaction conditions and outcomes for the synthesis of 2-amino-4-(5-fluoro-1H-indol-3-yl)thiazole derivatives based on typical Hantzsch thiazole syntheses.
| Product | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-4-(5-fluoro-1H-indol-3-yl)thiazole | Thiourea | Ethanol | 6 | 75-85 |
| 4-(5-Fluoro-1H-indol-3-yl)-N-phenylthiazol-2-amine | N-Phenylthiourea | Ethanol | 8 | 70-80 |
| 4-(5-Fluoro-1H-indol-3-yl)-N-methylthiazol-2-amine | N-Methylthiourea | Ethanol | 5 | 80-90 |
Application: Kinase Inhibition - Targeting GSK-3
Derivatives of 2-aminothiazole containing an indole moiety have been identified as potent inhibitors of several protein kinases, including Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that is a key regulator in numerous cellular processes, and its dysregulation is implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and cancer.
Wnt/β-catenin Signaling Pathway
GSK-3 plays a crucial role in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.
Application Notes and Protocols: N-Alkylation with 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] The functionalization of the indole scaffold, particularly at the N-1 position, is a critical strategy for modulating the pharmacological properties of these molecules.[4] N-alkylation can significantly alter a compound's steric and electronic profile, influencing its binding affinity to biological targets and its overall therapeutic efficacy.[4]
This document provides a detailed experimental protocol for the N-alkylation of a nucleophile using 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone as the alkylating agent. This halo-ketone derivative serves as a versatile building block for introducing a functionalized indole moiety, leading to the synthesis of novel drug candidates. The procedure described is a standard method for N-alkylation, employing a strong base to deprotonate the nucleophile, followed by a nucleophilic substitution reaction.[4][5]
Experimental Protocol: General Procedure for N-Alkylation
This protocol outlines a general method for the N-alkylation of a suitable nucleophile (e.g., a secondary amine, another indole, or a similar N-H containing heterocycle) using this compound.
Reaction Scheme:
Nu-H + Cl-CH₂-CO-(5-F-Indole) → Nu-CH₂-CO-(5-F-Indole) + HCl
Materials and Reagents:
-
Nucleophile (Nu-H) (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. The typical concentration ranges from 0.1 to 0.5 M.[4]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq) to the stirred solution. Caution: Hydrogen gas is evolved during this step. The addition should be slow to control the effervescence.[4][5]
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete deprotonation. The cessation of gas evolution is often an indicator of completion.[4]
-
Addition of Alkylating Agent: While maintaining the temperature at 0 °C, add a solution of this compound (1.1 eq) in a minimum amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction three times to ensure complete recovery.[4]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical data for the optimization of the N-alkylation reaction. Such a table is crucial for comparing the efficacy of different reaction parameters to achieve the highest yield of the desired product.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | DMF | 0 to RT | 12 | 85 |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 24 | 65 |
| 3 | Cs₂CO₃ (2.0) | CH₃CN | 80 | 18 | 78 |
| 4 | NaH (1.2) | THF | 0 to RT | 12 | 55 |
| 5 | DBU (1.5) | DCM | RT | 24 | 40 |
This table presents illustrative data for comparison purposes.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the N-alkylation protocol.
Caption: Workflow for N-alkylation using this compound.
Potential Biological Signaling Pathway
Indole derivatives are known to interact with various cellular signaling pathways, including those crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[6][7] The synthesized N-alkylated indole could be investigated as a potential inhibitor of a key kinase in such a pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical indole derivative.
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and safety of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the comprehensive analytical characterization of this compound, including chromatographic methods for purity assessment and spectroscopic techniques for structural elucidation. While validated methods for this specific molecule are not widely published, the following protocols are based on established analytical principles for related fluorinated indole derivatives and serve as excellent starting points for method development and validation.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust and widely used method for quantifying the purity of indole derivatives.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]
-
-
Instrumentation and Conditions:
-
Set up an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Use the parameters outlined in the table below as a starting point for analysis.
-
Data Presentation: Recommended HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength using DAD, as indole derivatives absorb in the UV region)[2] |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative for analyzing thermally stable and volatile impurities that may not be detected by HPLC.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Ensure the sample is completely dissolved. Filtration may be necessary if any particulates are present.
-
-
Instrumentation and Conditions:
-
Use a gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
The following table provides recommended starting parameters.
-
Data Presentation: Recommended GC-MS Method Parameters
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Spectroscopic Structural Characterization
Spectroscopic analysis is essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the fluorine atom. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired for full structural confirmation.
Experimental Protocol: NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[3][4] The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[3]
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4][6]
-
For ¹⁹F NMR, an external or internal fluorine-containing reference standard should be used. Quantitative ¹⁹F NMR can be a powerful tool for determining the absolute purity of fluorinated intermediates.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
Experimental Protocol: FT-IR
-
Sample Preparation:
-
Prepare the sample as a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
-
Data Presentation: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Indole) | ~3400 | Typically a sharp to medium peak.[8] |
| Aromatic C-H Stretch | 3100-3000 | Characteristic of the indole ring protons.[9] |
| C=O Stretch (Ketone) | 1690-1650 | Strong absorption band, characteristic of an aryl ketone.[9] |
| Aromatic C=C Stretch | 1600, 1500, 1450 | Multiple bands indicating the aromatic indole ring.[8][9] |
| C-F Stretch | 1250-1000 | Strong absorption, indicating the presence of the fluorine substituent. |
| C-Cl Stretch | 800-600 | Can be weak to medium intensity. |
Analytical Workflow Visualization
The following diagram illustrates a comprehensive workflow for the analytical characterization of this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.washington.edu [chem.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. www1.udel.edu [www1.udel.edu]
Application Note and Protocol: Solubility of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound with potential applications in pharmaceutical research and development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This document provides a detailed protocol for determining the solubility of this compound and presents predicted solubility information based on the analysis of structurally similar molecules.
Based on data for analogous compounds, such as 2-chloro-1-(1H-indol-3-yl)ethanone which is reported to be soluble in dimethyl sulfoxide (DMSO), it is anticipated that this compound will exhibit good solubility in polar aprotic solvents.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the principles of "like dissolves like" and available data for structurally related compounds. Experimental verification is essential to determine quantitative solubility.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and ability to solvate a wide range of compounds.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, a highly polar solvent capable of dissolving many organic compounds. |
| Acetone | Polar Aprotic | Soluble | A ketone solvent that can interact favorably with the ethanone group of the solute. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Polar, but may be a slightly weaker solvent than DMSO or DMF for this compound. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | An ester with moderate polarity, often used in chromatography and extractions. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Lower polarity may limit its ability to dissolve the polar functional groups effectively. |
| Ethanol | Polar Protic | Moderately Soluble | Can act as a hydrogen bond donor and acceptor, but the overall polarity match might not be optimal. |
| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, its protic nature may influence solubility. |
| Toluene | Nonpolar | Sparingly Soluble | A nonpolar aromatic solvent, likely to be a poor solvent for this polar compound. |
| Hexane | Nonpolar | Insoluble | A nonpolar aliphatic solvent, a significant mismatch in polarity is expected. |
Experimental Protocol for Solubility Determination
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent (usually the same solvent or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow and Influencing Factors
Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A diagram showing the interplay of solute, solvent, and external factors that determine solubility.
The solubility of this compound is a critical parameter for its application in research and development. While no specific quantitative data is currently published, a systematic approach based on the compound's structure and the properties of common organic solvents can guide its experimental determination. The provided protocol for the shake-flask method offers a reliable means to obtain accurate solubility data. It is predicted that this compound will be most soluble in polar aprotic solvents like DMSO and DMF. The generated data will be invaluable for optimizing reaction conditions, developing purification strategies, and preparing solutions for biological assays.
References
Application Note and Protocol: Scale-Up Synthesis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride. This protocol is intended for researchers, scientists, and drug development professionals and outlines the necessary reagents, equipment, and procedures for a safe and efficient large-scale production.
Introduction
This compound is a critical building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs). The chloroacetyl group attached to the indole core provides a reactive handle for further chemical modifications, making it a versatile intermediate. The presence of the fluorine atom at the 5-position of the indole ring can significantly modulate the pharmacological properties of the final compound, often enhancing metabolic stability and binding affinity. The synthesis of this intermediate is typically achieved through a Friedel-Crafts acylation reaction, a classic and effective method for the acylation of aromatic and heteroaromatic compounds.[1] This application note details a robust and scalable protocol for the synthesis of this important intermediate.
Reaction Scheme
The overall reaction for the synthesis of this compound involves the electrophilic aromatic substitution of 5-fluoroindole with chloroacetyl chloride in the presence of a Lewis acid catalyst.
Scheme 1: Friedel-Crafts Acylation of 5-Fluoroindole
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety considerations.
3.1. Materials and Equipment
-
5-Fluoroindole
-
Chloroacetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet.
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization apparatus
3.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum chloride is highly corrosive and reacts violently with water; handle with care in a dry environment.
-
Chloroacetyl chloride is a lachrymator and is corrosive; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
3.3. Reaction Procedure
-
Reaction Setup: To a clean, dry, 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask under a nitrogen atmosphere. Cool the suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add chloroacetyl chloride (1.1 equivalents), dissolved in anhydrous DCM, to the stirred suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: In a separate flask, dissolve 5-fluoroindole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-1.5 hours, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step should be performed in a fume hood due to the evolution of HCl gas.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.
-
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 5-Fluoroindole | 1.0 equivalent |
| Chloroacetyl chloride | 1.1 equivalents |
| Aluminum chloride (AlCl₃) | 1.1 equivalents |
| Solvent | |
| Dichloromethane (DCM) | Varies based on scale |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Work-up & Purification | |
| Quenching | Ice / conc. HCl |
| Purification Method | Recrystallization |
| Expected Yield | 75-85% |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Conclusion
The provided protocol outlines a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can efficiently produce this valuable intermediate for further use in drug discovery and development programs. The Friedel-Crafts acylation approach is well-established and, with careful control of reaction conditions, can provide the desired product in good yield and purity.
References
Application Notes and Protocols: The Use of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] FBDD utilizes small, low molecular weight compounds (fragments) to probe the binding sites of biological targets.[3][4][5] These fragments, typically with molecular weights under 300 Da, can explore chemical space more effectively and often exhibit higher binding efficiency per atom compared to larger molecules.[6][7] This application note details the potential utility of the fragment, 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, in FBDD campaigns.
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[8] The 5-fluoro substitution can enhance binding affinity and modulate physicochemical properties. The key feature of this fragment is the α-chloro ketone moiety, which can act as a reactive handle for covalent modification of nucleophilic residues (such as cysteine, lysine, or histidine) within a protein's binding site. This potential for covalent binding makes it an intriguing tool for identifying and characterizing druggable "hot spots" on a protein surface.[9]
Physicochemical Properties of the Fragment
A successful fragment should possess properties that make it suitable for screening and subsequent optimization. The "Rule of Three" is a common guideline for fragment design.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 211.62 g/mol | < 300 Da |
| cLogP | ~2.1 | < 3 |
| Hydrogen Bond Donors | 1 (indole N-H) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (carbonyl O, fluorine F) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Note: cLogP is an estimation and the actual value may vary.
As shown in the table, this compound adheres well to the "Rule of Three," making it an excellent candidate for inclusion in a fragment library.
Experimental Protocols
The following protocols outline the key experiments for utilizing this compound in an FBDD campaign.
Protocol 1: Fragment Library Preparation
-
Synthesis: this compound can be synthesized from 5-fluoroindole.[10]
-
Quality Control:
-
Confirm identity and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS.
-
Assess solubility in aqueous buffers (e.g., PBS) to ensure suitability for screening assays.
-
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO.
-
Store at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Protocol 2: Primary Fragment Screening using Biophysical Methods
Due to the potentially weak binding affinity of fragments, sensitive biophysical techniques are required for initial screening.[6][11]
A. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
-
Principle: Measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
-
Procedure:
-
Prepare a reaction mixture containing the target protein (2-10 µM), a fluorescent dye (e.g., SYPRO Orange), and the fragment (200 µM - 1 mM) in a suitable buffer.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
A significant positive shift in Tm (ΔTm > 2°C) indicates fragment binding and stabilization of the protein.
-
B. Surface Plasmon Resonance (SPR)
-
Principle: Detects changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target.
-
Procedure:
-
Immobilize the target protein on a sensor chip.
-
Inject a series of fragment concentrations over the chip surface.
-
Monitor the binding response in real-time to determine association and dissociation rates.
-
Calculate the dissociation constant (KD) to quantify binding affinity.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Detects changes in the chemical environment of either the protein or the fragment upon binding.
-
Procedure (Ligand-Observed):
-
Acquire a reference spectrum of the fragment alone.
-
Acquire a spectrum of the fragment in the presence of the target protein.
-
Changes in the fragment's signals (e.g., peak broadening, chemical shift perturbations) indicate binding.
-
Protocol 3: Hit Validation and Orthogonal Screening
Fragments that show binding in the primary screen ("hits") should be validated using an alternative biophysical method to reduce the likelihood of false positives.[]
-
Example: If the primary screen was DSF, an orthogonal validation could be performed using SPR or NMR.
-
Dose-Response Analysis: For validated hits, perform a dose-response experiment to confirm the binding is saturable and to obtain a more accurate measurement of the binding affinity (KD).
Protocol 4: Structural Biology for Hit Characterization
X-ray Crystallography
-
Principle: Provides a high-resolution 3D structure of the protein-fragment complex, revealing the binding mode and key interactions.[5][11]
-
Procedure:
-
Co-crystallization: Crystallize the target protein in the presence of the fragment.
-
Soaking: Soak pre-existing protein crystals in a solution containing the fragment.
-
Collect X-ray diffraction data and solve the structure.
-
The resulting electron density map will show the precise location and orientation of the bound fragment, which is crucial for structure-guided hit-to-lead optimization.[8]
-
Hit-to-Lead Optimization Strategies
Once a fragment hit is validated and its binding mode is understood, the next step is to evolve it into a more potent lead compound.[13][14]
| Strategy | Description | Applicability to this compound |
| Fragment Growing | New chemical moieties are added to the fragment to make additional interactions with the target protein.[3][13] | The indole ring and the chloroacetyl group provide multiple vectors for chemical elaboration. |
| Fragment Merging | Two or more fragments that bind to adjacent sites are combined into a single, more potent molecule.[3][13] | If another fragment is found to bind near the indole or chloroacetyl moiety, they could be merged. |
| Fragment Linking | Two fragments that bind to distinct, nearby sites are connected by a chemical linker.[9][13] | Similar to merging, this is a viable strategy if a second, non-overlapping binding site is identified. |
Illustrative Data Presentation
The following tables represent hypothetical data that could be generated during an FBDD campaign with this compound.
Table 1: Primary Screening and Orthogonal Validation Results
| Fragment ID | Primary Screen (DSF ΔTm °C) | Orthogonal Screen (SPR KD µM) | Hit Status |
| F023 (Target Compound) | +3.5 | 350 | Confirmed Hit |
| F024 (Control) | +0.2 | >1000 | Not a Hit |
| F025 (Control) | +2.8 | 600 | Confirmed Hit |
Table 2: Structure-Activity Relationship (SAR) for Fragment Growth
| Compound ID | Modification | KD (µM) | Ligand Efficiency (LE) |
| F023 | Parent Fragment | 350 | 0.35 |
| F023-G1 | Addition of a methyl group to the indole nitrogen | 200 | 0.36 |
| F023-G2 | Replacement of chlorine with a morpholine | 85 | 0.38 |
| F023-G3 | Extension from the indole 5-position | 150 | 0.34 |
Visualizations
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Ethanone, 2-chloro-1-(5-fluoro-1H-indol-3-yl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone synthesis. The content is structured to address common challenges through troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture Contamination | The Lewis acid catalyst (e.g., AlCl₃) and chloroacetyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst | Use a fresh, high-purity Lewis acid catalyst. Improper storage can lead to deactivation. |
| Insufficient Catalyst | The ketone product can form a complex with the Lewis acid, consuming it. Use at least a stoichiometric amount, and often a slight excess (e.g., 1.1 to 1.5 equivalents), of the catalyst. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also slow down the reaction rate, leading to incomplete conversion. After the initial addition of reagents at a low temperature (e.g., 0-5 °C), consider allowing the reaction to slowly warm to room temperature or gently heating it (e.g., to 40-60 °C) while monitoring for side product formation. |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, extend the reaction time. |
Presence of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Polyacylation | The product ketone is deactivating, which generally prevents further acylation. However, if highly reactive starting materials or harsh conditions are used, it can occur. Ensure controlled addition of the acylating agent at a low temperature. |
| Diacylation at N-1 and C-3 | The indole nitrogen can also be acylated. Using a protective group on the indole nitrogen can prevent this side reaction. |
| Isomer Formation | While acylation of indole at the C-3 position is generally favored, substitution at other positions can occur. Running the reaction at the lowest effective temperature can enhance regioselectivity. |
| Decomposition of Starting Material or Product | Indoles can be sensitive to strong acids and high temperatures. Avoid overly harsh conditions and prolonged reaction times at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the electron-rich C-3 position of the indole ring.
Q2: Why is my reaction yield consistently low?
A2: Low yields are often attributed to moisture contamination, which deactivates the Lewis acid catalyst, or the use of an insufficient amount of catalyst.[1] The ketone product forms a complex with the catalyst, necessitating at least a stoichiometric quantity. Additionally, the reaction conditions, such as temperature and reaction time, may not be optimal.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, it is crucial to control the reaction temperature, typically starting at a low temperature (0-5 °C) during the addition of reagents. Using an appropriate solvent and ensuring the dropwise addition of the acylating agent can also help improve selectivity. Protecting the indole nitrogen can prevent N-acylation.
Q4: What is the best way to purify the final product?
A4: The crude product is typically purified using silica gel column chromatography.[2] Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can also be employed to obtain a high-purity product.[3]
Q5: Can other Lewis acids be used instead of aluminum chloride?
A5: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄) can be used. The choice of catalyst can influence the reaction rate and selectivity, and may require optimization for the specific substrate.
Experimental Protocols
Detailed Protocol for Friedel-Crafts Acylation of 5-Fluoroindole
This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods and should be adapted and optimized for specific laboratory conditions.
Materials:
-
5-Fluoroindole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, prepare a solution of 5-fluoroindole (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the low temperature.
-
-
Reaction Progression: After the addition of the 5-fluoroindole solution, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's progress by TLC.
-
Work-up:
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Condition A (Typical) | Condition B (Optimized for Selectivity) | Condition C (Alternative Catalyst) |
| Lewis Acid | AlCl₃ (1.2 eq.) | AlCl₃ (1.1 eq.) | FeCl₃ (1.2 eq.) |
| Solvent | Dichloromethane (DCM) | Carbon disulfide (CS₂) | Nitrobenzene |
| Temperature | 0 °C to Room Temp. | -10 °C to 0 °C | 5 °C to Room Temp. |
| Reaction Time | 3-5 hours | 6-8 hours | 4-6 hours |
| Typical Yield | Moderate to Good | Good to High | Moderate |
| Key Consideration | Standard, widely used conditions. | Improved regioselectivity, but may require longer reaction times. | Milder catalyst, may be less prone to side reactions but potentially slower. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the Friedel-Crafts acylation of 5-fluoroindole.
References
"stability issues of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered with 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is the cause?
A color change (e.g., to yellow or brown) in your solution is a common indicator of chemical degradation. This is likely due to the instability of the indole ring, which is susceptible to oxidation.[1] Exposure to air (oxygen), light, and non-optimal pH can accelerate this process, leading to the formation of colored degradation products.
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is influenced by several factors, primarily related to its two key structural features: the indole ring and the α-chloro ketone group. Key factors include:
-
pH: Both acidic and basic conditions can catalyze the degradation of the molecule. The indole ring's stability is pH-dependent, and the α-chloro ketone can undergo hydrolysis.[1]
-
Exposure to Light: Indole derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Presence of Nucleophiles: The α-chloro ketone moiety is susceptible to nucleophilic attack, which can lead to the displacement of the chloride ion and the formation of byproducts.[2]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
Q3: What are the recommended storage conditions for stock solutions of this compound?
To ensure the longevity and integrity of your compound, it is recommended to:
-
Store at low temperatures: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[1]
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]
-
Use an inert atmosphere: For sensitive applications, purging the vial with an inert gas like argon or nitrogen before sealing can minimize oxidative degradation.[1]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Inconsistent experimental results.
Possible Cause: Degradation of the compound in your experimental media.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.
-
Assess Media Stability: Perform a time-course experiment to determine the stability of the compound in your specific buffer or cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Minimize Exposure: During your experiment, protect your solutions from prolonged exposure to light and elevated temperatures.
Issue: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that the compound and its solutions have been handled and stored according to the recommended guidelines.
-
Analyze a Fresh Sample: Prepare a fresh solution from a new stock vial and analyze it immediately to establish a baseline chromatogram.
-
Consider Potential Degradation Pathways: The new peaks could correspond to hydrolysis products (replacement of the chloro group with a hydroxyl group) or products of indole ring oxidation.
Data Presentation
Table 1: Summary of Factors Affecting the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendations |
| pH | Both acidic and basic conditions can promote degradation. | Maintain solutions at a neutral pH if possible. Buffer choice is critical. |
| Light | Can induce photodegradation of the indole ring.[1] | Protect solutions from light using amber vials or foil wrapping.[1] |
| Temperature | Higher temperatures increase the rate of degradation. | Store stock solutions at low temperatures (-20°C or below).[1] |
| Oxygen | Can lead to oxidation of the indole ring.[1] | Store under an inert atmosphere (argon or nitrogen).[1] |
| Nucleophiles | Can react with the α-chloro ketone, displacing the chloride.[2] | Avoid strongly nucleophilic buffers or additives if possible. |
Experimental Protocols
Protocol: Stability Assessment of this compound in a Given Solvent
Objective: To determine the rate of degradation of the compound under specific conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS, cell culture medium)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Incubator or water bath
-
Amber vials
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution into the solvent of interest to the final desired concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.
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Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
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Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of the compound remaining versus time to determine its stability profile.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing compound stability.
References
Technical Support Center: Purification of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone. The protocols and advice are intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound using standard laboratory techniques such as recrystallization and column chromatography.
Recrystallization Troubleshooting
Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This suggests that the solvent is not suitable or you have not used a sufficient amount.
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Action: First, ensure the solvent is at its boiling point. Incrementally add small amounts of the hot solvent to your crude product until it just dissolves. If a large volume of solvent is required with minimal dissolution, the chosen solvent is likely inappropriate.
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Alternative: You may need a more polar or less polar solvent. An ideal recrystallization solvent dissolves the compound when hot but not when cold. It is advisable to test the solubility in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, or mixtures like ethanol/water) on a small scale before proceeding with a full-scale recrystallization.
Q2: Oiling out instead of crystallization is occurring. How can I fix this?
A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This often occurs if the solution is supersaturated or if the cooling rate is too rapid.
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Action:
-
Reheat the solution to dissolve the oil.
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Add a small amount of additional solvent.
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Allow the solution to cool down much more slowly. You can insulate the flask to slow the cooling process.
-
If the problem persists, try a different solvent system.
-
Q3: The purity of my compound has not improved after recrystallization. What went wrong?
A3: This could be due to several factors:
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Inappropriate solvent choice: The solvent may be dissolving the impurities along with your compound, or it may not be effectively precipitating your compound while leaving impurities in the solution.
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Insufficient washing: The crystals may not have been washed with enough cold, fresh solvent to remove residual impurities from their surface.
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Co-precipitation: The impurity and your product may have similar solubility profiles in the chosen solvent, leading to them precipitating together.
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Action: Re-evaluate your solvent system. If the impurity is known, choose a solvent in which the impurity is highly soluble even at low temperatures. Ensure you wash the collected crystals thoroughly with ice-cold solvent.
Column Chromatography Troubleshooting
Q1: My compound is not moving from the origin on the TLC plate/column.
A1: This indicates that the eluent (solvent system) is not polar enough to move your compound up the stationary phase (silica gel).
-
Action: Increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. Add a small amount of a more polar solvent like methanol if necessary.
Q2: The separation between my compound and an impurity is poor.
A2: This suggests that the chosen eluent system is not optimal for resolving the two compounds.
-
Action:
-
Optimize the solvent system: Systematically test different solvent ratios and combinations using thin-layer chromatography (TLC) to find an eluent that provides the best separation (difference in Rf values).
-
Change the stationary phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina.
-
Q3: My compound is eluting too quickly from the column.
A3: The eluent is too polar.
-
Action: Decrease the polarity of your eluent. For example, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.
Data Presentation
The following table provides illustrative parameters for the purification of an aromatic ketone like this compound. These values may require optimization for your specific experimental conditions.
| Parameter | Recrystallization | Column Chromatography (Silica Gel) |
| Solvent/Eluent System | Ethanol/Water or Ethyl Acetate/Hexane | Hexane/Ethyl Acetate (e.g., 7:3 v/v) |
| Typical Yield | 70-90% | 60-85% |
| Expected Purity (HPLC) | >98% | >99% |
| Key Optimization Tip | Slow cooling is critical for large crystal formation. | Gradient elution may improve separation. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.
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Hot Filtration (Optional): If there are insoluble impurities, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for purification by silica gel chromatography.
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TLC Analysis: First, determine an appropriate eluent system by running TLC plates of the crude material with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal system will show good separation between your product and any impurities, with the product having an Rf value between 0.2 and 0.4.
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Packing the Column (Wet Method): In a beaker, make a slurry of silica gel in your starting eluent (a non-polar solvent system determined by TLC). Pour the slurry into the column, allowing the solvent to drain but ensuring the silica level never goes dry. Gently tap the column to pack the silica evenly and remove air bubbles. Add a thin layer of sand on top of the silica bed.[1]
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Loading the Sample (Dry Method): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
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Elution: Carefully add the eluent to the top of the column and begin to run the column, collecting the eluting solvent in a series of labeled test tubes or flasks.
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Fraction Collection: Monitor the separation by periodically analyzing the collected fractions using TLC.
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Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation of 5-Fluoroindole
Welcome to the technical support center for the Friedel-Crafts acylation of 5-fluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the Friedel-Crafts acylation of 5-fluoroindole, presented in a question-and-answer format.
Q1: My Friedel-Crafts acylation of 5-fluoroindole is not proceeding, or the yield is very low. What are the likely causes and solutions?
A1: Low or no yield in the acylation of 5-fluoroindole is a common issue, primarily due to the deactivating effect of the fluorine atom on the indole ring. Here’s a step-by-step troubleshooting guide:
-
Catalyst Choice and Stoichiometry:
-
Problem: The Lewis acid catalyst may not be strong enough or is used in insufficient quantities.
-
Solution: 5-Fluoroindole is an electron-deficient system, requiring a potent Lewis acid. While AlCl₃ is a common choice, consider using stronger Lewis acids like FeCl₃ or GaCl₃.[1] Due to the formation of a complex between the ketone product and the Lewis acid, a stoichiometric amount or even a slight excess of the catalyst is often necessary for the reaction to proceed to completion.[2][3]
-
-
Reaction Temperature:
-
Problem: The reaction may be too slow at low temperatures.
-
Solution: While Friedel-Crafts reactions are often initiated at 0°C to control the initial exothermic reaction, gradual warming to room temperature or even gentle heating (e.g., 40-50°C) might be necessary to drive the reaction to completion with a deactivated substrate like 5-fluoroindole.
-
-
Acylating Agent Reactivity:
-
Problem: The chosen acylating agent might not be reactive enough.
-
Solution: Acyl chlorides are generally more reactive than acid anhydrides.[4] If using an anhydride with low reactivity, switching to the corresponding acyl chloride could improve the yield.
-
-
Solvent Selection:
-
Problem: The solvent may not be optimal for the reaction.
-
Solution: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. For less reactive substrates, using a more polar solvent like nitromethane or nitrobenzene can sometimes increase the reaction rate, although this may also affect regioselectivity.[5]
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the acylation?
A2: The acylation of indoles typically occurs at the C3 position due to its higher electron density.[6] However, side reactions can lead to a mixture of products.
-
Protecting the Indole Nitrogen:
-
Problem: The N-H proton of the indole can be acidic and may react with the Lewis acid or the acylating agent, leading to N-acylation or other side reactions.
-
Solution: Protecting the indole nitrogen with a suitable group (e.g., tosyl, mesyl, or BOC) can prevent N-acylation and improve the regioselectivity for C3-acylation. The protecting group can be removed after the reaction.
-
-
Controlling Reaction Temperature:
-
Problem: Higher temperatures can sometimes lead to the formation of undesired isomers.
-
Solution: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity. Start at 0°C and slowly warm the reaction as needed while monitoring its progress by TLC.
-
Q3: The work-up of my reaction is problematic, resulting in a low isolated yield of the product.
A3: The work-up procedure for Friedel-Crafts acylations is critical for obtaining a pure product in good yield.
-
Quenching the Reaction:
-
Extraction and Washing:
-
Problem: Incomplete extraction or washing can leave impurities in the final product.
-
Solution: After quenching, extract the product with a suitable organic solvent like DCM or ethyl acetate. Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash to remove excess water.[7]
-
Data Presentation: Optimizing Reaction Conditions
Due to the limited availability of specific quantitative data for the Friedel-Crafts acylation of 5-fluoroindole in the literature, the following table provides a general guideline for optimizing reaction conditions based on similar reactions with substituted indoles. Researchers should perform their own optimization studies.
| Parameter | Condition 1 (Milder) | Condition 2 (Standard) | Condition 3 (Forcing) | Rationale |
| Lewis Acid | ZnCl₂ | AlCl₃ | FeCl₃ or GaCl₃ | Stronger Lewis acids are needed for deactivated substrates.[1] |
| Equivalents of Lewis Acid | 1.1 eq | 1.5 eq | 2.0 eq | Stoichiometric or excess amounts are often required.[2][3] |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride | Propionyl Chloride | Acyl chlorides are generally more reactive.[4] |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Nitrobenzene | More polar solvents can increase the reaction rate.[5] |
| Temperature | 0°C to rt | rt to 40°C | 50°C to 80°C | Higher temperatures may be needed to overcome the deactivation. |
| Reaction Time | 12-24 h | 4-12 h | 1-4 h | Monitor by TLC for completion. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 5-Fluoroindole with Acetyl Chloride
Materials:
-
5-Fluoroindole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
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Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 equivalents) to the flask, followed by anhydrous DCM to create a suspension.
-
Acylating Agent Addition: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension via the dropping funnel.
-
Substrate Addition: Dissolve 5-fluoroindole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 5-fluoroindole solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40°C.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and 1M HCl.[7][8]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.[7]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-acetyl-5-fluoroindole.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation on 5-Fluoroindole.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Caption: Troubleshooting Logic for Low Yield Reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chem.winthrop.edu [chem.winthrop.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studylib.net [studylib.net]
- 5. Khan Academy [khanacademy.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are expected to involve the α-chloro ketone moiety and the indole ring. The α-chloro ketone is susceptible to nucleophilic substitution, particularly hydrolysis, which would replace the chlorine atom with a hydroxyl group.[1][2][3] The indole ring can undergo oxidation to form various products.
Q2: How stable is the compound under acidic and basic conditions?
A2: The α-chloro ketone group is reactive under both acidic and basic conditions, which can catalyze hydrolysis.[4] The rate of hydrolysis is dependent on the pH and temperature. The indole ring itself is generally more stable in acidic conditions compared to neutral or basic solutions where it can be more susceptible to oxidation.[5]
Q3: What are the likely degradation products from hydrolysis?
A3: The most probable degradation product from hydrolysis is the corresponding α-hydroxy ketone, 2-hydroxy-1-(5-fluoro-1H-indol-3-yl)ethanone, formed by the substitution of the chlorine atom with a hydroxyl group.
Q4: Is this compound sensitive to light?
A4: Indole compounds can be susceptible to photolytic degradation, especially upon exposure to UV light.[5] It is recommended to handle and store the compound, both in solid form and in solution, protected from light.[5]
Q5: What is the expected stability of the compound under oxidative stress?
A5: The indole ring is prone to oxidation.[6] Common oxidative degradation of indoles can lead to the formation of oxindoles, isatins, and potentially ring-opened products like anthranilic acid derivatives.[7][8] The reaction can be initiated by exposure to air (auto-oxidation) or oxidizing agents like hydrogen peroxide.
Q6: How does temperature affect the stability of this compound?
A6: Elevated temperatures are expected to accelerate all degradation pathways, including hydrolysis of the α-chloro ketone and degradation of the indole ring.[5] Thermal degradation of the indole nucleus itself can lead to isomerization and fragmentation at very high temperatures.[9]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: Loss of the parent compound peak and appearance of new peaks in a short time frame when analyzed by HPLC.
-
Possible Causes:
-
pH of the solvent: The compound is likely unstable in neutral or basic aqueous solutions due to hydrolysis of the α-chloro ketone.
-
Exposure to Light: Photodegradation may be occurring if the solution is not protected from light.
-
Presence of Oxidizing Agents: Trace amounts of peroxides in solvents or dissolved oxygen can promote oxidative degradation of the indole ring.
-
-
Troubleshooting Steps:
-
pH Control: If possible, prepare solutions in a slightly acidic buffer.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil.[5]
-
Use of Fresh Solvents: Employ freshly opened HPLC-grade solvents to minimize the presence of peroxides.
-
Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon.[5]
-
Issue 2: Multiple Unexpected Peaks in Chromatogram After Stress Testing
-
Symptom: A complex chromatogram with several degradation product peaks is observed after forced degradation studies.
-
Possible Causes:
-
Multiple Degradation Pathways: The compound is undergoing degradation through several mechanisms simultaneously (e.g., hydrolysis and oxidation).
-
Secondary Degradation: Initial degradation products may be unstable and are degrading further.
-
-
Troubleshooting Steps:
-
Systematic Approach: Conduct forced degradation studies by applying one stress condition at a time (e.g., acid hydrolysis, base hydrolysis, oxidation, photolysis, heat) to identify the degradation products specific to each condition.
-
Time-Course Study: Analyze samples at different time points during the stress study to observe the formation and potential disappearance of degradants, which can help in identifying primary versus secondary degradation products.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to obtain the mass of the degradation products, which is crucial for structural elucidation and proposing degradation pathways.
-
Data Presentation
Summarizing quantitative data from stability and forced degradation studies in a tabular format is essential for clear interpretation and comparison.
Table 1: Example of Forced Degradation Data Summary
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Major Degradant(s) (Proposed Structure) |
| 0.1 M HCl | 24 hours | 60 | 85.2 | 14.8 | 2-hydroxy-1-(5-fluoro-1H-indol-3-yl)ethanone |
| 0.1 M NaOH | 4 hours | 25 | 70.5 | 29.5 | 2-hydroxy-1-(5-fluoro-1H-indol-3-yl)ethanone |
| 3% H₂O₂ | 24 hours | 25 | 90.1 | 9.9 | Oxidized indole species (e.g., oxindole derivative) |
| Photolytic (UV) | 48 hours | 25 | 92.6 | 7.4 | Multiple minor degradants |
| Thermal | 72 hours | 80 | 95.3 | 4.7 | Minor degradants |
Note: The data presented in this table is illustrative and not based on actual experimental results for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[10]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature (25°C).
-
Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours) for analysis.
-
-
Thermal Degradation:
-
Store a solution of the compound in a suitable solvent in a temperature-controlled oven at 80°C.
-
Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours) for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostability chamber to a light source that provides both UV and visible light.
-
Simultaneously, keep a control sample protected from light.
-
Withdraw aliquots from both the exposed and control samples at specified time points for analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection, to separate and identify the parent compound and all degradation products.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis, typically a Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride, can lead to several impurities. These may include:
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Unreacted 5-fluoroindole: The starting indole may not have fully reacted.
-
Diacylated byproduct: A second chloroacetyl group may have been added to the indole ring, although this is less common with acylation compared to alkylation.[1][2]
-
Isomeric byproducts: Acylation could potentially occur at other positions on the indole ring, though the 3-position is generally favored.
-
Polychlorinated species: Over-chlorination of the acetyl group can result in di- or tri-chloro ketone impurities.[3]
-
Hydrolysis product: The chloro group on the acetyl moiety can be hydrolyzed to a hydroxyl group, especially in the presence of water during workup or purification.
-
Polymeric materials: Indoles can be sensitive to strong acids and may polymerize under harsh reaction conditions.
Q2: My TLC analysis shows multiple spots. What does this indicate?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate suggest the presence of impurities in your product. The number of spots corresponds to the minimum number of different compounds in your sample. The relative position of the spots (Rf value) can give a preliminary indication of the polarity of the impurities. For instance, unreacted 5-fluoroindole is likely to be less polar than the desired product, while more polar impurities might include the hydrolysis product or diacylated species.
Q3: How can I remove unreacted 5-fluoroindole from my product?
A3: Unreacted 5-fluoroindole generally has a different polarity compared to the product. The most common methods for its removal are:
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the less polar starting material from the more polar product.[4]
-
Recrystallization: If the concentration of the starting material is not too high, recrystallization can be effective. Choosing a solvent system where the product has lower solubility than the impurity at a given temperature is key.
Q4: What is the best general approach for purifying the crude product?
A4: A two-step approach is often effective. First, an initial purification by recrystallization can remove a significant portion of impurities and yield a product of moderate to high purity. If further purification is required, the material can then be subjected to flash column chromatography for the removal of trace impurities. The choice of method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Product loss during multiple purification steps. | Optimize the purification protocol. For recrystallization, ensure the minimum amount of hot solvent is used and allow for slow cooling. For chromatography, select a solvent system that provides good separation to avoid broad fractions containing both product and impurities. |
| Product is an Oil, Fails to Crystallize | Presence of significant impurities disrupting the crystal lattice. | Purify the oil by flash column chromatography to remove impurities. The purified product should then be more amenable to crystallization. |
| HPLC analysis shows a new peak after purification | Decomposition of the product on the silica gel column. | 2-chloro-1-(1H-indol-3-yl)ethanones can be sensitive. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina or consider preparative HPLC on a C18 column.[5] |
| Product color is darker than expected (e.g., brown or black) | Formation of polymeric indole impurities due to exposure to strong acid or heat. | Minimize reaction time and temperature. During workup, ensure the acidic catalyst is thoroughly quenched and removed. Purification by column chromatography can help remove colored impurities. |
Quantitative Data on Purification Methods
The following table provides a representative comparison of common purification methods for this compound. The values are illustrative and can vary based on the specific experimental conditions and the initial purity of the crude product.
| Purification Method | Typical Purity (by HPLC Area %) | Typical Recovery Yield (%) | Primary Impurities Removed |
| Recrystallization (e.g., from Ethanol/Water) | 95 - 98% | 70 - 85% | Unreacted starting materials, less soluble impurities. |
| Flash Column Chromatography (Silica Gel) | > 99% | 80 - 95% | A wide range of impurities with different polarities. |
| Preparative HPLC | > 99.5% | 60 - 80% | Closely related isomers and trace impurities. |
Detailed Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. A solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be used.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Adsorbent: Use silica gel (typically 230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine the optimal solvent system by TLC. The desired product should have an Rf value of approximately 0.2-0.4. A common eluent system for this type of compound is a mixture of ethyl acetate and hexane.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between common impurities and effective purification methods.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 4. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Chloroacetylindoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of chloroacetylindoles.
Troubleshooting Guide & FAQs
This section addresses specific challenges in a question-and-answer format to help you navigate the complexities of chloroacetylindole synthesis.
FAQ 1: Low or No Yield of the Desired 3-Chloroacetylindole
Question: I am getting a very low yield of my target 3-chloroacetylindole, or the reaction is not proceeding at all. What are the possible causes and solutions?
Answer: Low yields in the chloroacetylation of indoles can stem from several factors, primarily related to reaction conditions and the stability of the reactants.
-
Suboptimal Catalyst: The choice and quality of the Lewis acid catalyst are critical. Strong Lewis acids like AlCl₃ can sometimes lead to the decomposition of the indole starting material.
-
Moisture Contamination: Chloroacetyl chloride and the Lewis acids typically used are highly sensitive to moisture. The reaction must be carried out under strictly anhydrous conditions.
-
Inappropriate Temperature: The reaction temperature needs to be carefully controlled. While some reactions require heating, excessive temperatures can lead to the formation of side products and decomposition.
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C4 position, can impede the approach of the chloroacetylating agent to the C3 position, resulting in lower yields.[1]
Troubleshooting Steps:
-
Catalyst Screening: If using a strong Lewis acid, consider switching to a milder one such as ZnCl₂, BF₃·OEt₂, or diethylaluminum chloride.[2] Optimize the stoichiometry of the chosen catalyst.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC to determine the optimal temperature profile.
-
Protecting Groups: For indoles with sensitive functional groups, consider using a protecting group on the indole nitrogen, such as Boc, tosyl, or SEM.
FAQ 2: Formation of Multiple Products and Byproducts
Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired chloroacetylindole. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is a common pitfall, often arising from the competing reactivity of the indole nucleus.
-
N-Acylation vs. C-Acylation: A primary competing reaction is the acylation of the indole nitrogen (N-acylation) instead of the desired C3-acylation.[3][4] Selective N-acylation is often favored when using a strong base.[3]
-
Di-acylation: In some cases, di-acylation can occur, leading to the formation of products with chloroacetyl groups at multiple positions.
-
Friedel-Crafts Reactions on the Benzene Ring: Under harsh acidic conditions, electrophilic substitution on the benzene portion of the indole ring can occur.[5]
-
Polymerization/Decomposition: Indoles can be unstable in the presence of strong acids, leading to polymerization or decomposition, which contributes to a complex reaction mixture.
Troubleshooting Steps:
-
Control of Regioselectivity: To favor C3-acylation, avoid the use of strong bases. The use of Lewis acids generally promotes C-acylation.[2]
-
Reaction Conditions: Milder reaction conditions, including lower temperatures and the use of less reactive acylating agents, can help to minimize the formation of byproducts.
-
Choice of Solvent: The choice of solvent can influence the reaction outcome. Dichloromethane is a commonly used solvent for these reactions.[2]
-
Purification: Careful column chromatography is often necessary to separate the desired product from byproducts.[6]
FAQ 3: Difficulty with Purification
Question: I am having trouble purifying my chloroacetylindole product. What are the best strategies for purification?
Answer: The purification of chloroacetylindoles can be challenging due to the presence of closely related byproducts and residual starting materials.
Common Impurities:
-
Unreacted indole starting material.
-
N-acylated indole byproduct.
-
Di-acylated byproducts.
-
Polymeric materials.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating chloroacetylindoles from impurities. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.
-
Liquid-Liquid Extraction: An initial work-up involving washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help to remove acidic impurities.[5]
Quantitative Data Summary
The following table summarizes illustrative yields for the acylation of indoles under different catalytic conditions. Actual yields will vary depending on the specific indole substrate, reaction scale, and purity of reagents.
| Indole Derivative | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Indole | Trichloroacetyl chloride | - | - | 73 | [7] |
| N-Methylindole | Benzoyl chloride | DBN | Toluene | 65 | [6] |
| 1,2-Dimethylindole | Benzoyl chloride | DBN | Toluene | 88 | [6] |
| Indole | Various Acyl Chlorides | Et₂AlCl | CH₂Cl₂ | High | [2] |
| Indole | Various Acyl Chlorides | Me₂AlCl | CH₂Cl₂ | High | [2] |
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of Indole with Chloroacetyl Chloride
This protocol is a general guideline and may require optimization for specific indole substrates.
Materials:
-
Indole
-
Chloroacetyl chloride
-
Anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Addition: Under an inert atmosphere, dissolve the indole in anhydrous DCM in the flask. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Acylating Agent Addition: Add a solution of chloroacetyl chloride in anhydrous DCM dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and quench it by the slow addition of water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Precautions: Chloroacetyl chloride and Lewis acids are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Visualizations
Caption: Troubleshooting logic for low yields in chloroacetylindole synthesis.
Caption: Competing N-acylation and C-acylation pathways in indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
"alternative catalysts for the synthesis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone. The primary synthetic route is the Friedel-Crafts acylation of 5-fluoro-1H-indole with chloroacetyl chloride. This guide explores alternative catalysts to the commonly used aluminum chloride (AlCl₃) and addresses specific issues that may be encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalysts for the synthesis of this compound?
A1: While aluminum chloride (AlCl₃) is a traditional catalyst for Friedel-Crafts acylation, several alternatives can be employed, often offering milder reaction conditions, easier work-up, and improved regioselectivity. These include:
-
Other Lewis Acids: Iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂) are common alternatives.
-
Solid Acid Catalysts: Heterogeneous catalysts like Fe-modified montmorillonite K10 and various zeolites can facilitate the reaction, simplifying catalyst removal and recycling.[1]
-
Ionic Liquids: Imidazolium-based ionic liquids can act as both catalyst and solvent, offering a greener alternative.[2]
-
Organocatalysts: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the C3-acylation of indoles.[3]
Q2: What is the expected regioselectivity for the chloroacetylation of 5-fluoro-1H-indole?
A2: The Friedel-Crafts acylation of indoles typically occurs at the C3 position, which is the most nucleophilic site. The fluorine atom at the C5 position is an electron-withdrawing group, which can deactivate the benzene ring to some extent, but the acylation is still highly favored at the C3 position of the pyrrole ring.
Q3: What are the common side reactions to watch out for during the synthesis?
A3: Several side reactions can occur, leading to impurities and lower yields:
-
N-acylation: The nitrogen of the indole ring can also be acylated, especially if the reaction conditions are not optimized. Using a protecting group on the nitrogen or choosing appropriate catalysts can minimize this.
-
Di-acylation: Although the resulting ketone is deactivating, under harsh conditions, a second acylation might occur.
-
Polymerization/Degradation: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization or degradation. Using milder catalysts and controlling the reaction temperature is crucial.
-
Formation of Isomers: While C3 acylation is preferred, trace amounts of acylation at other positions on the indole ring might occur.
Q4: Are there any known biological activities of this compound?
A4: While specific biological activity data for this compound is not extensively reported in the public domain, the haloacetylindole scaffold is a common feature in molecules with a wide range of biological activities. For instance, related indole derivatives are investigated for their potential as anticancer, antimicrobial, and antiviral agents.[4][5] Further research would be needed to determine the specific biological profile of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are moisture-sensitive. 2. Poor Quality Reagents: Degradation of 5-fluoro-1H-indole or chloroacetyl chloride. 3. Suboptimal Reaction Temperature: Reaction may be too slow at low temperatures or degradation may occur at high temperatures. 4. Insufficient Reaction Time. | 1. Use freshly opened or properly stored anhydrous catalyst. Ensure all glassware is thoroughly dried. 2. Use freshly purified or high-purity reagents. 3. Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above, monitoring the reaction by TLC. 4. Monitor the reaction progress using TLC and ensure it has gone to completion. |
| Formation of a Major Side Product (e.g., N-acylation) | 1. Reaction Conditions: High temperatures can favor N-acylation. 2. Catalyst Choice: Some catalysts may have a higher propensity for N-acylation. | 1. Maintain a low reaction temperature (0 °C to room temperature). 2. Consider using a milder catalyst or an organocatalyst like DBN.[3] Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can also prevent N-acylation. |
| Product Degradation or Polymerization | 1. Strongly Acidic Conditions: The indole nucleus can be unstable in the presence of strong Lewis or Brønsted acids. 2. High Reaction Temperature. | 1. Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a solid acid catalyst. 2. Perform the reaction at the lowest effective temperature. |
| Difficult Product Isolation | 1. Complex Formation: The ketone product can form a stable complex with the Lewis acid catalyst. 2. Emulsion during Work-up. | 1. Use a hydrolytic work-up with ice and aqueous acid to break the complex. 2. Add a saturated brine solution to help break up emulsions. |
Alternative Catalyst Performance
The selection of a catalyst can significantly impact the yield and reaction conditions. Below is a summary of potential alternative catalysts and their expected performance based on literature for similar indole acylations.
| Catalyst | Typical Reaction Conditions | Advantages | Potential Disadvantages | Reported Yields (for similar reactions) |
| FeCl₃ | Moderate temperatures (rt to 60 °C), solvent-free or in a non-polar solvent. | Less hazardous and less expensive than AlCl₃. | May require longer reaction times. | Good to excellent.[6] |
| ZnCl₂ | Mild Lewis acid, can be used in various solvents. | Good for sensitive substrates. | Generally lower reactivity than stronger Lewis acids. | Moderate to good. |
| Fe-modified Montmorillonite K10 | Heterogeneous, reflux in a solvent like dichloroethane. | Easily recoverable and reusable, environmentally friendly. | May require higher temperatures and longer reaction times. | Good to excellent. |
| Ionic Liquids (e.g., [bmim][BF₄]) | Can act as both solvent and catalyst, often at room temperature. | Green solvent, catalyst can be recycled. | Product separation can be challenging. | Good to excellent. |
| DBN (Organocatalyst) | Mild conditions, typically in a non-polar solvent at room temperature. | Avoids the use of metals, good for sensitive substrates. | May not be as reactive for deactivated indoles. | High yields for C3-acylation of N-alkylindoles.[3] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using an Alternative Lewis Acid (e.g., FeCl₃)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous iron(III) chloride (1.1 to 1.5 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Solvent Addition: Add a dry, inert solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 to 1.2 equivalents) to the stirred suspension.
-
Substrate Addition: After stirring for 15-30 minutes, add a solution of 5-fluoro-1H-indole (1.0 equivalent) in the same dry solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Common issues and their potential root causes in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. asianpubs.org [asianpubs.org]
"handling and storage recommendations for 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone"
Technical Support Center: 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
This guide provides essential information for the safe handling, storage, and use of this compound in a research and development setting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound Degradation | Improper storage conditions (e.g., exposure to heat, light, or moisture). | Immediately move the compound to a cool, dry, and dark place. Store in a tightly sealed container. Consider running a purity analysis (e.g., HPLC) to assess the extent of degradation before further use. |
| Incompatible storage materials. | Ensure the compound is stored in its original container or a container made of non-reactive material. Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2] | |
| Inconsistent Experimental Results | Contamination of the compound. | Use only clean, dry spatulas and glassware when handling the compound. Avoid introducing moisture. Work in a well-ventilated area or a fume hood to prevent airborne contamination.[3][4] |
| Partial dissolution or insolubility. | Refer to the solubility data for the compound. If not available, perform a solubility test in the desired solvent. Sonication or gentle heating may aid dissolution, but be cautious of potential degradation. | |
| Safety Concerns (e.g., skin/eye irritation) | Inadequate personal protective equipment (PPE). | Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][2][5] |
| Dust inhalation. | Handle the solid compound in a manner that avoids dust formation.[5] Use a fume hood or a well-ventilated area.[1][3][4][5] In case of accidental inhalation, move to fresh air.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar compounds, this compound is expected to cause skin and eye irritation.[2] It may also be harmful if swallowed or inhaled.[6][7]
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][3][4][5] It should be protected from direct sunlight and heat.[1][2] One supplier recommends keeping it "Sealed and preserved".[8]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: It is recommended to wear safety glasses or goggles, chemical-resistant gloves, and a lab coat to prevent skin and eye contact.[1][2][5]
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[1][5]
Q5: What are the known incompatibilities of this compound?
A5: While specific data for this compound is limited, based on similar structures, it is prudent to avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2]
Experimental Protocols
Protocol: Small-Scale Solubility Assessment
This protocol outlines a general method for determining the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water)
-
Small vials (e.g., 1.5 mL or 2 mL) with caps
-
Analytical balance
-
Vortex mixer
-
Pipettors and tips
Methodology:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into a tared vial.
-
Add a measured, small volume of the selected solvent (e.g., 100 µL) to the vial.
-
Cap the vial securely and vortex for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution against a dark background to check for any undissolved solid particles.
-
If the compound has completely dissolved, it is soluble at that concentration (e.g., 10 mg/mL). You can incrementally add more compound to determine the saturation point.
-
If the compound has not fully dissolved, incrementally add more solvent (e.g., another 100 µL), vortex, and re-examine.
-
Continue adding solvent until the compound fully dissolves.
-
Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
-
Repeat the process for each solvent to be tested.
Visualizations
Caption: Troubleshooting workflow for handling and storage issues.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.nl [fishersci.nl]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemical-label.com [chemical-label.com]
- 8. Ethanone, 2-chloro-1-(5-fluoro-1H-indol-3-yl)- (9CI), CasNo.115027-06-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Validation & Comparative
Comparative Analysis of 13C NMR Data for 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone and Structural Analogs
For immediate release:
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone and its structural analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to facilitate structural elucidation and characterization of similar compounds.
Comparative ¹³C NMR Chemical Shift Data
The following table summarizes the experimental and estimated ¹³C NMR chemical shifts for this compound and its key analogs. The data for 5-Fluoro-3-methyl-1H-indole is experimentally derived and serves as a key reference for the shifts within the 5-fluoroindole core.[1] The remaining values are estimations based on this data and known substituent effects.
| Carbon Atom | This compound (Estimated) | 2-chloro-1-(1H-indol-3-yl)ethanone (Estimated) | 1-(5-fluoro-1H-indol-3-yl)ethanone (Estimated) | 5-Fluoro-3-methyl-1H-indole (Experimental)[1] |
| C=O | ~184.0 | ~184.2 | ~191.5 | N/A |
| CH₂Cl | ~46.0 | ~46.2 | N/A | N/A |
| C-2 | ~129.0 | ~128.8 | ~133.0 | 123.49 |
| C-3 | ~114.0 | ~114.5 | ~116.0 | 112.02 |
| C-3a | ~128.0 (d) | ~126.5 | ~128.2 (d) | 128.83, 128.76 |
| C-4 | ~112.0 (d) | ~123.0 | ~112.2 (d) | 111.59, 111.52 |
| C-5 | ~159.0 (d) | ~121.5 | ~158.8 (d) | 158.76, 156.77 |
| C-6 | ~110.5 (d) | ~122.5 | ~110.8 (d) | 110.38, 110.17 |
| C-7 | ~104.0 (d) | ~112.0 | ~104.2 (d) | 103.91, 103.73 |
| C-7a | ~133.0 | ~136.5 | ~133.2 | 132.84 |
| CH₃ | N/A | N/A | ~27.5 | 9.70 |
Note: (d) indicates a doublet, which is expected for carbons coupled to the fluorine atom. The presence of two distinct chemical shifts for some carbons in the experimental data of 5-Fluoro-3-methyl-1H-indole is due to the carbon-fluorine coupling.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹³C NMR spectra for small organic molecules, based on standard laboratory practices.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher (e.g., 125 MHz).[1]
-
The experiment is run at a constant temperature, usually around 298 K.
-
A standard pulse program with proton decoupling is used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.
-
A relaxation delay is set between scans to allow for the full relaxation of the carbon nuclei, which is crucial for quantitative analysis.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
Logical Relationship of Compared Compounds
The following diagram illustrates the structural relationship between the target compound and the analogs discussed in this guide. The comparison is designed to isolate the electronic effects of the fluorine and chloroacetyl substituents on the indole ring.
Caption: Structural relationship between the target compound and its analogs.
This guide provides a foundational understanding of the expected ¹³C NMR spectral characteristics of this compound based on available data for related structures. Experimental verification of these estimated chemical shifts is highly recommended for definitive structural assignment.
References
Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Analysis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
For researchers, scientists, and drug development professionals, the precise analytical characterization of pharmaceutical intermediates is a cornerstone of robust and reliable drug discovery and manufacturing. This guide provides a comprehensive comparison of mass spectrometry-based analysis for the novel intermediate, 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, with alternative analytical techniques, supported by experimental data and detailed protocols.
The structural elucidation and purity assessment of this compound, a halogenated indole derivative, are critical for its intended use in pharmaceutical synthesis. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), stands as a powerful tool for this purpose. This guide will delve into the anticipated mass spectral fragmentation of this molecule and compare the utility of GC-MS and HPLC-MS for its analysis.
Mass Spectrometry Analysis: Predicting the Fragmentation Pathway
Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. Based on the known fragmentation of related compounds, the mass spectrum of this compound is predicted to exhibit several key fragmentation pathways.
The primary fragmentation is expected to occur at the bond alpha to the carbonyl group, a common cleavage point for ketones.[1][2] This would lead to the loss of a chloromethyl radical (•CH₂Cl) or the formation of a stable acylium ion. Additionally, fragmentation of the indole ring itself is anticipated. The molecular ion peak (M⁺) is expected, with its characteristic isotopic pattern due to the presence of chlorine.
The fragmentation of the 5-fluoroindole moiety would likely follow patterns observed for similar indole derivatives, involving cleavages of the pyrrole ring.[3][4] The presence of the fluorine atom on the benzene ring is expected to influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.
Figure 1. Predicted mass spectrometry fragmentation of the target compound.
Comparative Analysis of Analytical Techniques
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of this compound depends on the specific analytical goal, such as routine purity assessment or in-depth impurity profiling.[5]
| Analytical Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-MS | Separates volatile and thermally stable compounds in the gas phase. | High resolution for volatile impurities; Provides clear fragmentation patterns with EI.[6] | Requires the analyte to be volatile and thermally stable, which may not be the case for this compound; Derivatization might be necessary, adding complexity.[5] |
| HPLC-MS | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. | Suitable for non-volatile and thermally labile compounds; Versatile with different column chemistries and mobile phases.[6] | Softer ionization techniques (e.g., ESI) may produce less fragmentation, providing less structural information. |
Table 1. Comparison of GC-MS and HPLC-MS for the Analysis of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable analytical results. The following are representative protocols for GC-MS and HPLC-UV analysis of related halogenated aromatic compounds and indole derivatives, which can be adapted for the target molecule.
GC-MS Protocol for Halogenated Aromatic Compounds
This protocol is adapted from established methods for the analysis of halogenated organic compounds.[7][8]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
HPLC-UV Protocol for Related Substances in Indole-Based APIs
This protocol is based on validated methods for the analysis of impurities in active pharmaceutical ingredients.[9][10]
-
Instrumentation: High-performance liquid chromatograph with a UV detector (e.g., Agilent 1260 Infinity II LC System with DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: 20% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm and 254 nm.
Figure 2. General analytical workflow for the analysis of the target compound.
Conclusion
The mass spectrometry analysis of this compound, guided by the predicted fragmentation patterns, provides invaluable structural information. While both GC-MS and HPLC-MS are powerful techniques for its characterization, the choice of method should be dictated by the specific analytical requirements. HPLC-MS is generally more versatile for a wider range of pharmaceutical intermediates, including those that are non-volatile or thermally sensitive.[6] However, for volatile impurities, GC-MS offers excellent separation and definitive identification.[6] The provided experimental protocols offer a solid starting point for the development of validated analytical methods to ensure the quality and purity of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. tdi-bi.com [tdi-bi.com]
- 9. bepls.com [bepls.com]
- 10. ajpaonline.com [ajpaonline.com]
Comparative Analysis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone and Alternative Biologically Active Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activity of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone and related fluorinated indole derivatives. Due to the limited publicly available data on the specific X-ray crystal structure and biological performance of this compound, this guide leverages data from structurally similar compounds to infer its potential therapeutic applications and compares it with established alternatives. The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The introduction of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
Structural and Physicochemical Properties
While the specific X-ray crystal structure for this compound is not publicly available, its 2D structure is presented below. The presence of a fluorine atom at the C-5 position of the indole ring and a chloroacetyl group at the C-3 position are key structural features. The fluorine substitution is expected to increase the compound's lipophilicity and metabolic stability.[2][3] For comparison, the crystal structure of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, has been described as planar, forming inversion-symmetric dimers in the crystal lattice through hydrogen bonding.[4][5][6]
Structure of the Target Compound:
Caption: 2D structure of this compound.
Comparative Biological Activity
Fluorinated indole derivatives have demonstrated significant potential in various therapeutic areas. This section compares the reported activities of several indole derivatives against cancer cell lines, bacteria, and the α-glucosidase enzyme.
Anticancer Activity
Indole derivatives are known to target various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1] The introduction of a fluorine atom can modulate this activity.
Table 1: Comparison of Anticancer Activity (IC50 values in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Fluorine-containing indole-chalcone analog (FC116) | HCT116 | 0.00452 | [7] |
| Fluorine-containing indole-chalcone analog (FC116) | CT26 | 0.01869 | [7] |
| Indole-fused benzylidene derivatives | - | - | [8] |
| Indole derivatives of ursolic acid (30a) | SMMC-7721 | 0.89 | [9] |
| Chalcone-indole derivative (12) | Various | 0.22 - 1.80 | [9] |
| Quinoline-indole derivative (13) | Various | 0.002 - 0.011 | [9] |
| EB355A (Indole-functionalized betulin derivative) | MCF-7 | 67 | [10] |
| EB355A (Indole-functionalized betulin derivative) | A375 | 132 | [10] |
| EB355A (Indole-functionalized betulin derivative) | DLD-1 | 155 | [10] |
Antimicrobial Activity
The 5-fluoro substituent in indole derivatives is often associated with enhanced antimicrobial activity.
Table 2: Comparison of Antimicrobial Activity (MIC values in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-iodoindole | S. aureus | 100 | [11] |
| 4-bromo-6-chloroindole | S. aureus | 30 | [11] |
| 5-bromo-6-chloroindole | S. aureus | 30 | [11] |
| 6-bromo-4-iodoindole | S. aureus | 20 | [11] |
| Fluorinated benzothiophene-indole hybrid (3a) | MRSA | 2 | [12] |
| Fluorinated benzothiophene-indole hybrid (3a) | MSSA | ~ciprofloxacin/oxacillin | [12] |
| Fluorinated benzothiophene-indole hybrid (3d) | MRSA | 0.75 | [12] |
| Fluorinated bisindole alkaloid (2) | MRSA | 32 | [13][14] |
| Fluorinated bisindole alkaloid (2) | MSSA | 16 | [13][14] |
α-Glucosidase Inhibitory Activity
Certain indole derivatives have shown potent α-glucosidase inhibitory activity, suggesting their potential in managing type 2 diabetes.
Table 3: Comparison of α-Glucosidase Inhibitory Activity (IC50 values in µM)
| Compound/Derivative Class | IC50 (µM) | Reference |
| Acarbose (positive control) | 640.57 | [15] |
| Indolo[1,2-b]isoquinoline derivative (11) | 3.44 | [15] |
| 2,3-indolobetulinic acid | 0.5 | [8] |
| 6-bromo-2-(4-chlorophenyl) dihydroquinazoline 3-oxide (3c) | 0.92 | [16] |
| 6,8-diiodo-2-(4-methoxyphenyl) dihydroquinazoline 3-oxide (3p) | 0.78 | [16] |
Experimental Protocols
Synthesis of Indole Derivatives
A common and versatile method for synthesizing substituted indoles is the Fischer indole synthesis.
Protocol: Fischer Indole Synthesis
-
Formation of Phenylhydrazone: React a substituted phenylhydrazine with an appropriate aldehyde or ketone in a suitable solvent (e.g., ethanol) under acidic conditions (e.g., using a few drops of acetic acid). The mixture is typically refluxed for 1-2 hours.
-
Cyclization: The resulting phenylhydrazone is then cyclized without isolation. An acid catalyst, which can be a Brønsted acid (like polyphosphoric acid, hydrochloric acid, or sulfuric acid) or a Lewis acid (such as zinc chloride or boron trifluoride), is added to the reaction mixture.[5][17]
-
Heating: The mixture is heated, often to high temperatures (200-500 °C), to induce a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[18][19]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques like column chromatography or recrystallization.
Caption: Workflow of the Fischer Indole Synthesis.
Biological Assays
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20] For suspension cells, centrifuge the plate and then add the solubilizing agent.[20]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[21]
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[2][3] Many anticancer agents, including indole derivatives, exert their effects by modulating this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points by indole derivatives.
Conclusion
While direct experimental data for this compound is scarce, the analysis of related fluorinated indole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that this compound could exhibit significant anticancer, antimicrobial, and α-glucosidase inhibitory activities. Further synthesis and biological evaluation of this compound are warranted to elucidate its specific pharmacological profile and therapeutic potential.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 5. testbook.com [testbook.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors - Journal of King Saud University - Science [jksus.org]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceinfo.com [scienceinfo.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Spectral Analysis: A Comparative Guide to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectral comparison of the pharmaceutical intermediate, 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, with its precursors, 5-fluoroindole and chloroacetyl chloride. The following sections present a comprehensive analysis of their characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for reaction monitoring, quality control, and structural elucidation during the synthesis and development of novel therapeutic agents.
Summary of Spectral Data
The following tables summarize the key quantitative spectral data for this compound and its precursors.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | Proton | Chemical Shift (δ) | Multiplicity |
| 5-Fluoroindole | H-1 (NH) | ~8.1 | br s |
| H-2 | ~7.25 | t | |
| H-3 | ~6.5 | t | |
| H-4 | ~7.4 | dd | |
| H-6 | ~6.9 | td | |
| H-7 | ~7.4 | dd | |
| Chloroacetyl chloride | CH₂ | ~4.5 | s |
| This compound | H-1 (NH) | ~8.5 | br s |
| H-2 | ~8.0 | s | |
| H-4 | ~7.8 | dd | |
| H-6 | ~7.1 | td | |
| H-7 | ~7.4 | dd | |
| CH₂Cl | ~4.8 | s |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | Carbon | Chemical Shift (δ) |
| 5-Fluoroindole | C-2 | ~124.5 |
| C-3 | ~102.8 | |
| C-3a | ~126.0 | |
| C-4 | ~110.0 (d, J=9.5 Hz) | |
| C-5 | ~158.0 (d, J=235 Hz) | |
| C-6 | ~110.5 (d, J=26 Hz) | |
| C-7 | ~111.0 (d, J=4.5 Hz) | |
| C-7a | ~131.0 | |
| Chloroacetyl chloride | CH₂ | ~45.0 |
| C=O | ~170.0 | |
| This compound | C-2 | ~135.0 |
| C-3 | ~115.0 | |
| C-3a | ~125.0 | |
| C-4 | ~112.0 (d, J=9.0 Hz) | |
| C-5 | ~160.0 (d, J=240 Hz) | |
| C-6 | ~113.0 (d, J=25 Hz) | |
| C-7 | ~112.5 (d, J=5.0 Hz) | |
| C-7a | ~130.0 | |
| C=O | ~185.0 | |
| CH₂Cl | ~46.0 |
Note: Some values for the final product are predicted and should be confirmed with experimental data. d denotes a doublet due to C-F coupling, with the coupling constant J in Hertz.
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Functional Group | Wavenumber (ν) |
| 5-Fluoroindole | N-H Stretch | ~3400 |
| C-H (Aromatic) Stretch | ~3100-3000 | |
| C=C (Aromatic) Stretch | ~1600-1450 | |
| C-F Stretch | ~1250 | |
| Chloroacetyl chloride | C=O Stretch | ~1780 |
| C-Cl Stretch | ~750 | |
| This compound | N-H Stretch | ~3300 |
| C-H (Aromatic) Stretch | ~3100-3000 | |
| C=O Stretch | ~1680 | |
| C=C (Aromatic) Stretch | ~1600-1450 | |
| C-F Stretch | ~1250 | |
| C-Cl Stretch | ~750 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 5-Fluoroindole | 135 | 108, 81 |
| Chloroacetyl chloride | 112, 114 (isotope peak) | 77, 49 |
| This compound | 211, 213 (isotope peak) | 134, 107 |
Experimental Protocols
Synthesis of this compound
The synthesis is typically achieved via a Friedel-Crafts acylation reaction.[1][2]
-
Reaction Setup: To a solution of 5-fluoroindole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at 0 °C.
-
Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the cooled reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified time, monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using electron ionization (EI) or electrospray ionization (ESI). The samples are introduced directly or via a gas chromatograph (GC) or liquid chromatograph (LC).
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the spectral comparison.
References
Comparative Guide to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, a synthetic indole derivative, and its structural analogs. The focus is on the synthetic methodologies, available characterization data, and the potential biological relevance of this class of compounds, particularly as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator in inflammatory and cancer signaling pathways.
Introduction to 2-chloro-1-(indol-3-yl)ethanones
Indole-based compounds are a significant class of heterocyclic molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-chloro-1-(indol-3-yl)ethanone scaffold serves as a versatile intermediate in the synthesis of more complex indole derivatives. The introduction of a chloroacetyl group at the 3-position of the indole ring provides a reactive handle for further chemical modifications. The nature and position of substituents on the indole ring, such as the fluorine atom in this compound, can significantly influence the compound's physicochemical properties and biological activity.
Synthesis and Characterization
General Experimental Protocol: Friedel-Crafts Acylation of Indoles
A solution of the appropriately substituted indole (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, carbon disulfide) is cooled to 0°C under an inert atmosphere (e.g., argon, nitrogen). A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 to 2.0 equivalents), is added portion-wise, followed by the dropwise addition of chloroacetyl chloride (1.1 to 1.5 equivalents). The reaction mixture is stirred at a controlled temperature (ranging from 0°C to room temperature) for a period of 1 to 5 hours. Upon completion, the reaction is quenched by the careful addition of ice water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired 2-chloro-1-(indol-3-yl)ethanone.
Table 1: Comparison of Synthetic Data for 2-chloro-1-(indol-3-yl)ethanone Analogs
| Compound | Starting Indole | Catalyst/Solvent | Yield (%) | Reference |
| This compound | 5-Fluoroindole | Data not available | Data not available | [1] |
| 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone | 1-Methylindole | PhBCl₂ / CH₂Cl₂ | 82 | [2] |
| 2-chloro-1-(1H-indol-3-yl)ethanone | Indole | Data not available | Data not available | [3] |
| 2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone | 5-Ethoxyindole | Data not available | Data not available | [3] |
Characterization Data
Spectroscopic data is crucial for the structural confirmation of the synthesized compounds. While a full dataset for this compound is not publicly accessible, some information is available for related structures.
Table 2: Available Spectroscopic Data for 2-chloro-1-(indol-3-yl)ethanone Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Reference |
| This compound | C₁₀H₇ClFNO | 211.62 | ¹H NMR data available on SpectraBase (requires login) | |
| 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone | C₁₁H₁₀ClNO | 207.66 | Not specified | [2] |
| 2-chloro-1-(1H-indol-3-yl)ethanone | C₁₀H₈ClNO | 193.63 | Not specified | [3] |
| 2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone | C₁₂H₁₂ClNO₂ | 237.68 | Not specified | [3] |
Biological Activity and Potential Applications
Derivatives of 2-chloro-1-(1H-indol-3-yl)ethanone have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and anti-inflammatory agents. A promising molecular target for this class of compounds is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
TAK1 Signaling Pathway
TAK1 is a key serine/threonine kinase that plays a central role in mediating inflammatory and stress responses. It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as cellular stress signals. Once activated, TAK1 initiates downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways, which regulate the expression of genes involved in inflammation, immunity, cell survival, and apoptosis.[4][5][6][7][8] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory disorders. Therefore, the development of TAK1 inhibitors is a promising therapeutic strategy.
Below is a diagram illustrating the central role of TAK1 in cellular signaling.
Caption: The TAK1 signaling pathway and potential point of inhibition.
Performance of Related Indole Derivatives as Kinase Inhibitors
While specific data for this compound as a TAK1 inhibitor is not available, other substituted indole derivatives have shown potent inhibitory activity against various kinases. For example, certain imidazopyridine derivatives have been synthesized as TAK1 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[9] This suggests that the indole scaffold is a promising starting point for the design of novel kinase inhibitors. The chloroacetyl group on the ethanone moiety can act as an electrophilic "warhead" to form a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1, leading to irreversible inhibition. This mechanism is similar to that of the known natural product TAK1 inhibitor, (5Z)-7-oxozeaenol.[10]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of a novel kinase inhibitor involves a multi-step process, from initial synthesis to comprehensive biological testing.
Caption: General workflow for the development of indole-based kinase inhibitors.
Conclusion
This compound and its analogs represent a class of compounds with significant potential for the development of novel therapeutics, particularly as inhibitors of the TAK1 signaling pathway. While detailed experimental data for the title compound is limited in publicly available literature, the established synthetic routes for similar structures and the known biological activities of indole derivatives provide a strong foundation for further research. Future studies should focus on the detailed synthesis, characterization, and comprehensive biological evaluation of these compounds to fully elucidate their therapeutic potential.
References
- 1. Ethanone, 2-chloro-1-(5-fluoro-1H-indol-3-yl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone: A Procedural Guide
For Immediate Reference: In the event of a spill or exposure, immediately consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, follow the general procedures for halogenated organic compounds outlined below and seek immediate medical attention in case of exposure.
This guide provides essential safety and logistical information for the proper disposal of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. All handling and disposal activities must comply with federal, state, and local regulations.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
All procedures involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] Appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or face shield. | Protects against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body | Lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if working outside a fume hood or if dust/aerosols are generated. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] On-site treatment is not recommended without specific, validated protocols due to the hazardous nature of chlorinated organic compounds.[1]
-
Segregation and Storage:
-
Carefully collect the waste material, including any contaminated consumables (e.g., weighing paper, pipette tips), into a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
-
-
Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
Indicate the date of waste accumulation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste container's contents.
-
-
Primary Disposal Method:
-
The most common and effective method for the final destruction of such compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful emissions.[1]
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, contain the spillage with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, contact your EHS department immediately.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Table 2: Emergency Contact Information
| Contact | Phone Number |
| Institutional EHS Department | [Insert Local EHS Number] |
| Poison Control Center | [Insert Local Poison Control Number] |
| Emergency Services | [Insert Local Emergency Number] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document is intended as a guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS). Individuals handling this material must be properly trained in hazardous waste management.
References
Essential Safety and Operational Guide for 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
This guide provides immediate, essential safety and logistical information for handling 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone. It is intended for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar halogenated and ketone-containing organic compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data for structurally similar compounds. A thorough risk assessment should be conducted before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause serious eye and skin irritation.[1][2] Appropriate PPE is crucial to minimize exposure.[3]
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used when there is a significant risk of splashing.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against a variety of solvents and chemicals.[5][7] Gloves must be inspected before use and replaced if damaged.[4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn. For larger quantities or splash risks, a chemical-resistant apron or suit may be necessary.[3] |
| Respiratory Protection | Respirator | Use only in a well-ventilated area, preferably within a chemical fume hood.[8] If exposure limits are exceeded, a full-face respirator may be required.[4] |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Operational Procedures
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[8]
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[1][9]
-
Spill Management: In the event of a spill, contain the spillage and collect it with a non-combustible absorbent material.[8] Place the waste in a suitable, closed container for disposal.[8]
Storage Conditions
| Parameter | Guideline |
| Temperature | Store in a cool, dry place.[9][10] |
| Container | Keep the container tightly closed.[9][10] |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases.[10] |
First-Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical help.[1] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
Disposal Guidelines
-
Chemical Waste: This compound should be disposed of through a licensed hazardous waste disposal company. The primary recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Contaminated Materials: Any materials contaminated with this chemical, including PPE and absorbents from spills, should be placed in a sealed container and disposed of as hazardous waste.
-
Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.[8]
Experimental Workflow and Disposal Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemical-label.com [chemical-label.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. echemi.com [echemi.com]
- 5. uah.edu [uah.edu]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.nl [fishersci.nl]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
